The table below summarizes the core chemical and physical identity of nootkatol as established in scientific databases.
| Property Type | Details |
|---|---|
| IUPAC Name | 4,4a-dimethyl-6-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol [1] |
| CAS Number | 53643-07-5 [1] |
| Molecular Formula | C₁₅H₂₄O [1] |
| Molecular Weight | 220.355 g/mol [1] |
| Natural Occurrence | Found in Alpinia oxyphylla, Brazilian cherry leaf, and orange fruit [1]. |
| Biosynthetic Role | Direct precursor to (+)-nootkatone, oxidized from (+)-valencene [2] [3]. |
The primary context for this compound in recent scientific literature is within the complete biosynthetic pathway of (+)-nootkatone. The diagram below illustrates this pathway and a general experimental workflow for its study [2] [3].
Diagram of the nootkatone biosynthetic pathway and its experimental elucidation.
While specific protocols for this compound are not detailed in the search results, the following general methodologies are applicable based on the broader context of nootkatone biosynthesis research [2] [3].
| Method Category | General Application | Key Steps |
|---|
| Microbial Biotransformation | Converting valencene to nootkatone via this compound. | 1. Cultivate organism (e.g., fungus, yeast). 2. Add precursor (+)-valencene. 3. Incubate and monitor reaction. 4. Extract and analyze products. | | Heterologous Pathway Reconstitution | Expressing plant enzymes in microbial hosts to produce this compound/nootkatone. | 1. Identify genes from plant transcriptome. 2. Clone genes into expression vectors. 3. Transform microbial host (e.g., S. cerevisiae). 4. Analyze metabolite production (HPLC, GC-MS). | | Metabolite Analysis | Detecting and quantifying this compound. | Techniques: GC-MS, HPLC. Process: Extract metabolites from culture, compare retention times and mass spectra against standards. |
This compound itself is not the primary focus of recent pharmacological studies. Research emphasis lies on its end product, (+)-nootkatone, which shows significant bioactivity across multiple disease models according to recent pre-clinical studies [4] [5] [6].
Future research on this compound could explore its potential as a standalone bioactive compound or a more stable prodrug. The established heterologous biosynthesis systems provide a foundation for sustainable production of both this compound and nootkatone for further investigation [2] [3].
β-Nootkatol is a key oxygenated sesquiterpenoid intermediate in the biosynthetic pathway leading to the valuable aroma compound (+)-nootkatone, which is responsible for the characteristic grapefruit aroma. While This compound itself is not typically accumulated in significant quantities in citrus plants, it plays an essential metabolic role as an intermediate in the conversion of valencene to nootkatone. This technical review comprehensively examines the natural occurrence of this compound in citrus plants, its biosynthetic pathway, and detailed experimental protocols for its detection, quantification, and bioproduction.
The chemical structure of this compound (C₁₅H₂₄O) features a bicyclic eremophilane skeleton with a hydroxyl group at the C2 position, classifying it as a sesquiterpene alcohol. Its molecular weight is 220.3505 g/mol [1]. While this compound possesses some inherent aromatic properties, its primary significance lies in its position as the immediate precursor to nootkatone, one of the most economically important flavor and fragrance compounds with an extremely low odor threshold of approximately 1 μg/L [2] [3].
Table: Basic Chemical Properties of β-Nootkatol
| Property | Specification |
|---|---|
| Chemical Formula | C₁₅H₂₄O |
| Molecular Weight | 220.3505 g/mol |
| IUPAC Name | Not specified in sources |
| Structural Class | Bicyclic sesquiterpene alcohol |
| Role in Biosynthesis | Intermediate in nootkatone production |
This compound occurs naturally in trace amounts within various citrus species, primarily as a biosynthetic intermediate rather than an end product. The highest concentrations are found in:
The concentration in plants is inherently limited due to the efficient enzymatic conversion of this compound to nootkatone by endogenous dehydrogenase enzymes. This rapid metabolic turnover makes the isolation and quantification of this compound from natural plant sources particularly challenging, contributing to its characterization as a rare sesquiterpenoid in fresh plant materials [4].
The biosynthesis of this compound in citrus plants occurs through a two-step oxidation process from its precursor valencene, a sesquiterpene hydrocarbon abundant in Valencia oranges. The pathway proceeds as follows:
Research indicates that both steps can be catalyzed by multifunctional enzymes or through a sequential enzyme-mediated reaction. In citrus plants, cytochrome P450 monooxygenases are primarily responsible for the initial hydroxylation step, while dehydrogenases facilitate the subsequent oxidation [4].
The following diagram illustrates the complete biosynthetic pathway from valencene to nootkatone, highlighting this compound's central role as an intermediate:
Biosynthetic pathway from valencene to nootkatone via this compound intermediate
Microbial biotransformation represents the most efficient method for producing this compound in quantifiable amounts, as natural concentrations in plants are extremely low. The following protocol describes the biotransformation of valencene to this compound using engineered yeast strains:
Strain engineering: Transform Saccharomyces cerevisiae or Pichia pastoris with expression vectors containing:
Culture conditions:
Process optimization:
The following workflow diagram illustrates the complete experimental process for microbial production and analysis of this compound:
Experimental workflow for microbial production and analysis of this compound
Comprehensive analysis of this compound requires multiple analytical techniques to confirm both identity and purity:
Gas Chromatography-Mass Spectrometry (GC-MS):
High-Speed Counter-Current Chromatography (HSCCC) for purification:
Nuclear Magnetic Resonance (NMR) for structural confirmation:
Table: this compound Production Yields in Different Microbial Systems
| Production System | Maximum Reported Yield | Key Enzymes/Strategies | Reference |
|---|---|---|---|
| S. cerevisiae (engineered) | 9.66 mg/L nootkatone from this compound | HPO V482I/A484I + ATR1, with valencene feeding | [3] |
| P. pastoris (engineered) | 118 mg/L nootkatone from this compound | HPO V482I/A484I + endogenous ADH | [6] |
| Y. lipolytica (biotransformation) | 13.75% nootkatone in product mixture | Whole-cell biotransformation, HSCCC purification | [7] |
| In planta (citrus) | Trace amounts (not quantified) | Endogenous P450 enzymes | [4] |
Table: Enzyme Efficiency in this compound Production and Conversion
| Enzyme Class | Specific Enzymes | Conversion Efficiency | Primary Products |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | HPO V482I/A484I, CYP71D51v2, CYP71AV8 | High this compound production, limited further oxidation | Predominantly β-nootkatol with minor nootkatone |
| Short-Chain Dehydrogenases (SDR) | ZSD1 (Z. zerumbet), ABA2 (C. sinensis) | Efficient this compound to nootkatone conversion | Primarily nootkatone |
| Lipoxygenase | ValOx (P. sapidus) | Direct conversion of valencene to nootkatone | Primarily nootkatone with minimal this compound accumulation |
The study of this compound extends beyond its role as a flavor intermediate, with significant implications for pharmaceutical and agrochemical applications. Recent research has revealed that nootkatone (synthesized via this compound) exhibits potent bioactivities:
Future research should focus on:
For researchers seeking to replicate or build upon these findings, here is a summary of the core methodologies used in the key studies.
| Experimental Goal | Cell Lines / Models | Key Techniques | Critical Experimental Parameters |
|---|---|---|---|
| Channel Current Inhibition [1] | HEK293T cells transfected with hORAI1/STIM1 or hTRPV1 [1] | Whole-cell patch-clamp [1] | Voltage-clamp mode; hORAI1 current measured at -120 mV, hTRPV1 activated with 1 μM capsaicin and measured at -60 mV [1] |
| Inhibition of UV-Induced Photoaging | B16F10 mouse melanoma cells (melanin), HaCaT human keratinocytes (MMP-1) [1] | In vitro photoaging model; quantification of melanin and MMP-1 [1] | Cells irradiated with UV; nootkatol treatment (100 μM) reduced UV-induced melanin synthesis by 76.38% and MMP-1 production by 59.33% [1] |
| Anti-Proliferative Effect (Related Compound: Nootkatone) | Anti-CD3/CD28 activated T cells [2] | CFSE-based proliferation assay & flow cytometry [2] | 100 μM nootkatone significantly reduced T cell proliferation rate to 4.94%, compared to 28.27% in activated controls [2] |
This compound prevents photoaging by targeting two separate calcium-dependent pathways in different skin cells. The diagram below illustrates the unified mechanism by which this compound inhibits these calcium channels to prevent the key features of photoaging.
This compound inhibits ORAI1 and TRPV1 channels to prevent UV-induced photoaging.
The evidence positions this compound as a promising multi-target therapeutic candidate.
Nootkatol (C₁₅H₂₄O) is a valuable intermediate eremophilane sesquiterpenoid primarily known for its role in the biosynthesis of (+)-nootkatone, a highly prized compound in the flavor and fragrance industry due to its characteristic grapefruit aroma. [1] This oxygenated sesquiterpene serves as a crucial precursor in both chemical and biological synthetic pathways, with its controlled synthesis representing a significant bottleneck in efficient nootkatone production. The structural complexity of this compound, featuring multiple chiral centers, presents substantial challenges for regioselective and stereoselective synthesis, particularly in achieving the specific hydroxylation pattern that characterizes this natural product. [2]
The industrial significance of this compound derives mainly from its position as an oxidation intermediate in the conversion of valencene to nootkatone, a transformation of considerable commercial interest. Current industrial production of nootkatone predominantly relies on chemical synthesis from valencene, often using strong oxidizing agents that raise environmental concerns and cannot be marketed as "natural" in many regulatory frameworks. [2] Within this context, this compound represents not only a key biochemical intermediate but also a strategic target for biosynthetic approaches that can meet the growing consumer demand for natural flavor compounds produced through sustainable processes. [3]
The oxidation of valencene to this compound using manganese dioxide (MnO₂) represents one of the most established chemical methods for this transformation. This approach typically employs tert-butyl hydroperoxide (TBHP) as an oxidant in combination with manganese dioxide, often using dichloromethane (DCM) as the reaction solvent. The process involves the regioselective oxidation of valencene at the C2 position to yield β-nootkatol as the primary product, though the reaction typically produces a mixture of oxidation products that requires careful purification. [4]
The reaction mechanism proceeds through a radical intermediate, with manganese dioxide facilitating the abstraction of a hydrogen atom from the allylic position. This method demonstrates moderate efficiency but faces challenges in achieving high regioselectivity, as the reaction conditions can promote over-oxidation to nootkatone or the formation of isomeric byproducts. The use of TBHP, while effective, introduces safety concerns due to the instability of organic peroxides at elevated temperatures, requiring careful temperature control throughout the reaction. [4]
Materials: (+)-Valencene (≥70% purity by GC), manganese dioxide (activated, ≥85%), tert-butyl hydroperoxide (TBHP, 70% aqueous solution), dichloromethane (anhydrous, ≥99.8%), sodium sulfate (anhydrous), silica gel (60-120 mesh for column chromatography). [4]
Procedure:
Table 1: Performance Comparison of Chemical Synthesis Methods
| Method | Oxidizing Agent | Catalyst | Reaction Time | Temperature | Reported Yield |
|---|---|---|---|---|---|
| Manganese Dioxide | tert-Butyl hydroperoxide | MnO₂ | 6-8 hours | 40°C | Moderate (Specific yield not reported) |
| Alternative Chemical | tert-Butyl peracetate | None | Not specified | Not specified | Not reported |
Critical Notes: The manganese dioxide method offers a relatively straightforward approach to this compound synthesis but typically results in moderate yields and requires careful control of reaction conditions to prevent over-oxidation to nootkatone. The regioselectivity of this reaction remains a challenge, often producing mixtures of α- and β-nootkatol isomers that necessitate chromatographic separation. Additionally, the use of chlorinated solvents like dichloromethane presents environmental and safety concerns for scale-up. [4]
The enzymatic conversion of valencene to this compound represents a more selective and environmentally friendly approach compared to chemical methods. Cytochrome P450 monooxygenases have emerged as the most promising biocatalysts for this transformation, particularly those demonstrating C2-regioselectivity for the allylic oxidation. Several P450 enzymes from plant sources have shown remarkable efficiency in converting valencene specifically to β-nootkatol, including CYP71AV8 from chicory (Cichorium intybus) and CYP71D55 from henbane (Hyoscyamus muticus). These enzymes catalyze the insertion of an oxygen atom at the C2 position of valencene with high regioselectivity, minimizing the formation of byproducts. [2]
The catalytic mechanism involves the typical P450 catalytic cycle, requiring molecular oxygen and NADPH as a cofactor. The reaction proceeds through the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to generate the hydroxylated product. While these plant P450 enzymes demonstrate excellent regioselectivity, their practical application in industrial processes faces challenges including low expression levels in heterologous hosts, instability of the enzymes, and the need for NADPH regeneration systems. [2]
Whole-cell biocatalysis offers significant advantages for this compound production by providing the necessary cofactors and cellular environment for enzymatic activity without requiring complex enzyme purification or cofactor regeneration systems. Various microbial hosts have been engineered for valencene biotransformation, including Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, and Rhodobacter sphaeroides. These systems typically involve the heterologous expression of both valencene synthase and specific P450 enzymes capable of converting valencene to this compound. [5] [3]
The biotransformation pathway in whole-cell systems is believed to proceed through a two-step process: initial epoxidation of the double bond followed by rearrangement to the allylic alcohol, or through direct hydroxylation at the allylic position. Recent studies have demonstrated that the use of engineered P450BM3 enzymes from Bacillus megaterium can significantly improve conversion efficiency, though these enzymes sometimes suffer from the formation of multiple over-oxidized products when the active site allows different binding orientations for the substrate or product. [6]
Table 2: Comparison of Biocatalytic Systems for this compound Production
| Biocatalyst System | Host Organism | Key Enzymes | Cofactor Requirements | Advantages | Limitations |
|---|---|---|---|---|---|
| Plant P450 Enzymes | S. cerevisiae, E. coli | CYP71AV8, CYP71D55 | NADPH, O₂ | High regioselectivity, natural origin | Low expression, poor stability, cofactor regeneration |
| Engineered Bacterial P450 | E. coli | P450BM3 mutants | NADPH, O₂ | Higher activity, engineering potential | Formation of over-oxidized products |
| Fungal Biocatalysts | Various fungi | Laccase, Lipoxygenase | O₂ (varies) | Broad substrate range, no NADPH requirement | Lower selectivity, multiple byproducts |
| Whole-Cell System | R. sphaeroides | Endogenous oxidation enzymes | Cellular cofactors | Cofactor regeneration, natural environment | Transport limitations, side metabolism |
Materials: Recombinant P450 enzyme (CYP71AV8 or engineered P450BM3, 1.5 μmol/L), valencene (≥70% purity), NADP⁺ (≥95% purity), glucose dehydrogenase (GDH), glucose monohydrate, potassium phosphate buffer (pH 7.6-7.8, 100 mM), methanol (HPLC grade). [6]
Procedure:
High-performance liquid chromatography (HPLC) represents the most reliable method for quantifying this compound production during biotransformation processes. The following protocol has been optimized specifically for separation of valencene, this compound isomers, and nootkatone:
Instrumentation: Agilent 1100 Series HPLC system or equivalent equipped with a UV detector and auto-sampler.
Chromatographic Conditions:
Retention Times (approximate):
Sample Preparation: Dilute reaction samples 1:1 with methanol, vortex for 30 seconds, and centrifuge at 10,000 × g for 5 minutes. Transfer the supernatant to HPLC vials for analysis. [6]
Gas chromatography-mass spectrometry provides complementary analysis for this compound identification and purity assessment:
Instrument Conditions:
Characteristic Mass Fragments: this compound typically shows a molecular ion [M]⁺ at m/z 220, with major fragments at m/z 161, 147, 119, and 105. [1]
Significant advances in this compound production have been achieved through systematic engineering of microbial hosts to enhance precursor supply. The mevalonate (MVA) pathway and methylerythritol phosphate (MEP) pathway represent the two primary metabolic routes for isoprenoid precursor synthesis in engineered microorganisms. Recent studies with Rhodobacter sphaeroides have demonstrated that transposon-mediated genomic integration of heterologous mevalonate pathway genes can enhance farnesyl pyrophosphate (FPP) supply, resulting in significantly improved valencene production (120.53 ± 10.34 mg/L), which subsequently serves as substrate for this compound synthesis. [5]
Additional metabolic engineering strategies include the knockout of competing pathways (e.g., phaB/gdhA/ladH in R. sphaeroides) to redirect carbon flux toward sesquiterpene biosynthesis, and the use of quorum-sensing promoters (e.g., Pcer) to decouple growth and production phases, further enhancing valencene titers to 80.75 ± 3.0 mg/L. These engineering approaches create optimized microbial factories that not only produce valencene more efficiently but also provide improved host systems for subsequent biotransformation to this compound through the expression of specific oxidation enzymes. [5]
Protein engineering of valencene-oxidizing enzymes has emerged as a powerful strategy to enhance the efficiency and selectivity of this compound production. Targeted mutagenesis of amino acids located in regions of the active site involved in substrate recognition has been shown to significantly improve catalytic efficiency. For instance, engineered variants of CYP71D55 from Hyoscyamus muticus demonstrated enhanced activity for valencene oxidation compared to the wild-type enzyme. [2]
Cofactor regeneration represents another critical aspect of bioprocess optimization for this compound production. The implementation of glucose dehydrogenase (GDH)-coupled systems for NADPH regeneration has proven highly effective in maintaining high conversion rates throughout the biotransformation process. Recent studies in oscillatory baffled reactors have demonstrated that optimized cofactor regeneration systems can achieve approximately 40% bioconversion of valencene to nootkatone (via this compound) within 1-1.5 hours, representing a significant improvement over conventional batch processes. [6]
The following diagram illustrates the complete metabolic pathway for this compound biosynthesis from simple carbon sources in engineered microorganisms:
Diagram 1: Complete metabolic pathway for this compound biosynthesis from glucose in engineered microorganisms. The pathway highlights key enzymatic steps and the competition between endogenous MEP and heterologous MVA pathways for precursor supply.
The biotransformation efficiency of valencene to this compound is significantly influenced by reactor design and operation parameters due to the oxygen-dependent nature of the oxidation reactions and the low aqueous solubility of sesquiterpene substrates. Recent studies have demonstrated that oscillatory baffled reactors (OBRs) offer substantial advantages over conventional stirred tank reactors for this application, providing up to six times higher overall gas-liquid volumetric mass transfer coefficients compared to bubble columns and 75% higher than stirred tank fermenters. [6]
The enhanced performance in OBRs results from more uniform bubble distribution, smaller bubble size, higher gas hold-up, and prolonged bubble residence time caused by the oscillatory motions. These characteristics lead to significantly improved oxygen mass transfer, which is critical for P450-mediated oxidation reactions. For scale-up considerations, it is recommended to maintain consistent oscillation conditions (frequency and amplitude) and geometric similarity (baffle spacing to diameter ratio, baffle free cross-sectional area) across different scales to preserve the favorable mass transfer characteristics observed at laboratory scale. [6]
The development of robust kinetic models is essential for process optimization and scale-up of this compound production. Recent studies have applied Langmuir-Hinshelwood kinetics to model the complex reaction network of valencene oxidation, accounting for the formation of both α- and β-nootkatol isomers and their subsequent oxidation to nootkatone. The proposed kinetic model includes four reversible reaction steps for the interconversion between valencene and the this compound isomers, and two irreversible steps for the formation of nootkatone and byproducts. [6]
Based on kinetic analysis, several simplifying assumptions can be applied to facilitate process design:
These kinetic models provide valuable insights for process optimization, suggesting that most reversible reaction steps can be treated as irreversible to simplify the reaction scheme while maintaining predictive accuracy. This simplification significantly reduces the complexity of process models used for reactor design and control strategy development. [6]
The synthesis of this compound from valencene represents a critical biotransformation step in the production of valuable flavor and fragrance compounds, particularly nootkatone. This comprehensive review has detailed both chemical and biological approaches for this transformation, highlighting the relative advantages and limitations of each method. While chemical oxidation using manganese dioxide and tert-butyl hydroperoxide offers a straightforward synthetic route, biocatalytic approaches using engineered P450 enzymes and optimized whole-cell systems present a more sustainable and selective alternative that can yield products classified as "natural" in regulatory frameworks. [4] [2]
Future research directions should focus on addressing the remaining technical challenges in this compound production, including enhancing the regioselectivity of oxidation catalysts, improving the solubility and mass transfer of hydrophobic substrates in aqueous biotransformation systems, and developing more efficient cofactor regeneration systems. Additionally, the integration of metabolic engineering strategies for enhanced precursor supply with optimized biotransformation conditions represents a promising approach for developing economically viable processes. As analytical methods and process control strategies continue to advance, particularly through the application of advanced reactor designs like oscillatory baffled reactors, the industrial production of this compound through both chemical and biological routes is expected to become increasingly efficient and sustainable. [6]
Valencene biotransformation to nootkatol represents an increasingly important biocatalytic process in the flavor and fragrance industry. (+)-Nootkatone, which can be produced via this compound as an intermediate, is a highly valuable sesquiterpene compound with a distinctive grapefruit aroma and numerous applications in food, cosmetics, pharmaceuticals, and agrochemicals [1]. While found naturally in grapefruit and other citrus fruits, its concentration is extremely low, making extraction economically challenging—obtaining just 1 kg of nootkatone requires approximately 400,000 kg of grapefruit [2]. This impracticality has driven research toward alternative production methods, with microbial biotransformation emerging as the most promising approach for sustainable production of these valuable compounds.
The biotransformation pathway from valencene to nootkatone typically proceeds through this compound as an intermediate oxidative product. This conversion represents an attractive biooxidation process that can be achieved using various microbial systems and enzymes [1]. Unlike chemical synthesis methods that often involve toxic catalysts and generate undesirable byproducts, biotransformation offers a regioselective approach under mild conditions, aligning with green chemistry principles and meeting regulatory requirements for "natural" flavor compounds in many markets [1]. This document provides detailed application notes and experimental protocols to support researchers in establishing and optimizing valencene biotransformation processes.
Various microbial systems have been explored for their ability to transform valencene to this compound and nootkatone, each offering distinct advantages and limitations. The table below summarizes the key microorganisms used in this biotransformation process:
Table 1: Microbial systems for valencene to this compound/nootkatone biotransformation
| Microorganism | Key Enzymes | Products | Advantages | Limitations |
|---|---|---|---|---|
| Yarrowia lipolytica | Aldehyde dehydrogenase, Cytochrome P450 enzymes [3] [4] | This compound, Nootkatone | Non-conventional yeast with unique metabolic capabilities; Efficient biotransformation capacity [3] | Multiple enzyme systems can lead to byproducts |
| Escherichia coli (recombinant) | CYP109B1 (from Bacillus subtilis) with PdR and Pdx electron transfer partners [5] | This compound, Nootkatone | Well-characterized expression system; High regioselectivity | Requires heterologous expression of P450 system |
| Saccharomyces cerevisiae | Engineered valencene synthase, Oxidative enzymes [6] | Valencene (precursor) | High valencene production (up to 16.6 g/L); Good platform for further engineering | Limited native oxidation capability |
| Various Fungi (Mucor sp., Aspergillus niger, Chaetomium globosum) | Laccase, Lipoxygenase, Cytochrome P450 [1] | This compound, Nootkatone | Diverse oxidative enzymes; Broad substrate range | Often produce multiple byproducts; lower selectivity |
The biotransformation efficiency varies significantly among these systems. For instance, in a study using Yarrowia lipolytica, the enzyme identified as primarily responsible for valencene biotransformation was aldehyde dehydrogenase (ALDH, gene0658), which showed optimal activity at pH 6.0 and 30°C, with significant stimulation by ferrous ions and inhibition by barium, calcium, and magnesium ions [3]. This discovery was particularly noteworthy as it was the first identification of ALDH involvement in valencene biotransformation in this yeast species.
Recombinant bacterial systems have also been successfully developed. Screening of 125 bacterial cytochrome P450 enzymes identified CYP109B1 from Bacillus subtilis as capable of catalyzing the regioselective oxidation of valencene to this compound and nootkatone [5]. When expressed in E. coli with supporting electron transfer partners (PdR and Pdx), this system demonstrated significant conversion capability, particularly when optimized in two-liquid-phase systems that reduced formation of undesired multi-oxygenated byproducts.
The biotransformation pathway from valencene to nootkatone involves sequential oxidation steps with this compound as a key intermediate. Understanding the enzyme mechanisms and metabolic pathways is essential for process optimization.
Table 2: Key enzymes involved in valencene biotransformation
| Enzyme Class | Representative Examples | Reaction Catalyzed | Cofactors/Requirements |
|---|---|---|---|
| Cytochrome P450 monooxygenases | CYP109B1 (from B. subtilis) [5] | Allylic hydroxylation of valencene to this compound | NADPH, O₂, Electron transfer partners (PdR/Pdx) |
| Aldehyde Dehydrogenase | ALDH (gene0658 in Y. lipolytica) [3] | Oxidation of this compound to nootkatone | NAD(P)⁺ |
| Laccase | Fungal laccases [1] | Oxidation of valencene | O₂ (as electron acceptor) |
| Lipoxygenase | Fungal lipoxygenases [1] | Oxidation of valencene | O₂ |
The following diagram illustrates the complete biotransformation pathway from valencene to nootkatone, including the enzymes involved at each step:
Figure 1: Biotransformation pathway from valencene to nootkatone via this compound intermediate
The regioselective oxidation at the allylic C2-position of valencene initiates the transformation process, yielding α- and β-nootkatol isomers [2] [5]. This first step is typically catalyzed by cytochrome P450 enzymes or other oxidative enzymes such as laccases. The subsequent oxidation of this compound to nootkatone can be facilitated by various dehydrogenases, including the recently identified aldehyde dehydrogenase in Yarrowia lipolytica [3]. The reaction mechanism follows a kinetic model where the transformation occurs through sequential, reversible reaction steps with the formation of enzyme-substrate complexes [2].
Transcriptomic analyses of Yarrowia lipolytica during valencene biotransformation have revealed that the process involves significant metabolic reprogramming, with upregulation of genes related to secondary metabolite biosynthesis and ABC transporters, while energy metabolism genes are generally downregulated [4]. Several differentially expressed genes related to cytochrome P450 and dehydrogenases (gene2800, gene2911, and gene3152) were significantly upregulated and potentially involved in the biotransformation process [4].
This protocol describes the biotransformation of valencene to this compound using Yarrowia lipolytica based on the identification of aldehyde dehydrogenase as a key enzyme [3].
Materials:
Procedure:
Optimization notes: Enzyme activity is optimal at pH 6.0 and 30°C. Addition of Fe²⁺ ions (0.1-1 mM) can stimulate activity, while Ba²⁺, Ca²⁺, and Mg²⁺ ions should be avoided as they inhibit the transformation [3].
This protocol utilizes recombinant E. coli expressing CYP109B1 from Bacillus subtilis with PdR and Pdx electron transfer partners in a two-liquid-phase system to enhance productivity and reduce byproduct formation [5].
Materials:
Procedure:
Performance metrics: This system can achieve approximately 97% desired products (this compound and nootkatone) of total products, with productivity of up to 120 mg/L within 8 hours [5].
For detailed enzyme characterization, this protocol describes the purification of aldehyde dehydrogenase from Yarrowia lipolytica involved in valencene biotransformation [3].
Materials:
Procedure:
High-Performance Liquid Chromatography (HPLC): The following table summarizes the typical HPLC conditions for analyzing valencene, this compound, and nootkatone:
Table 3: HPLC analysis parameters for valencene biotransformation products
| Parameter | Specification | Notes |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) | Similar columns may be used |
| Mobile Phase | Line A: Water with 0.05% acetic acid; Line B: Methanol | Gradient elution recommended |
| Flow Rate | 1 mL/min | Constant flow |
| Injection Volume | 10 μL | |
| Column Temperature | 40°C | Controlled temperature chamber |
| Detection | UV at 210 nm | Diode array detector preferred |
| Retention Times | Valencene: ~15.9 min; α-Nootkatol: ~11.3 min; β-Nootkatol: ~11.1 min; Nootkatone: ~9.9 min [2] | Actual times may vary based on specific conditions |
Sample Preparation:
Quantification: Prepare standard curves for valencene, this compound, and nootkatone in the concentration range of 0.1-10 mM. Use internal standards if available for improved accuracy.
Optimizing the biotransformation process requires careful consideration of several factors to maximize yield and productivity while minimizing byproduct formation. The following diagram illustrates a comprehensive workflow for process development from screening to scale-up:
Figure 2: Process development workflow for valencene biotransformation optimization
Key Optimization Parameters:
Two-liquid-phase systems: Implementing aqueous-organic two-liquid-phase systems with water-immiscible organic solvents such as dodecane, isooctane, n-octane, or hexadecane can significantly improve productivity. These systems reduce substrate and product inhibition, minimize byproduct formation, and enhance overall conversion. In the case of CYP109B1-catalyzed transformation, two-liquid-phase systems increased the proportion of desired products to 97% of total products compared to 65% in aqueous systems [5].
Reactor design: Oscillatory baffled reactors (OBRs) offer advantages for biotransformation processes due to enhanced mass transfer characteristics. The overall gas-liquid volumetric mass transfer coefficient in an OBR is six times higher than in a bubble column and 75% higher than in a stirred tank fermenter [2]. This results from more uniform and smaller bubble size, higher gas hold-up, and prolonged residence time of bubbles caused by oscillatory motions.
Kinetic modeling: A full kinetic model using the Langmuir-Hinshelwood approach has been established for the valencene to nootkatone conversion. This model accounts for reversible reaction steps and can be simplified by treating most reversible steps as irreversible for practical applications [2]. Understanding the kinetics helps in identifying rate-limiting steps and optimizing process parameters.
Electron transfer optimization: For P450-mediated transformations, the efficiency of electron transfer is crucial. Co-expression of compatible redox partners such as putidaredoxin reductase (PdR) and putidaredoxin (Pdx) from Pseudomonas putida can significantly enhance reaction rates [5]. Additionally, NADPH regeneration systems using glucose dehydrogenase (GDH) and glucose help maintain cofactor levels and improve process economics.
The microbial biotransformation of valencene to this compound represents a sustainable and efficient alternative to traditional chemical synthesis or plant extraction methods. Through the protocols and optimization strategies outlined in this document, researchers can establish robust systems for producing this valuable intermediate and its end product, nootkatone.
Recent advances in metabolic engineering have enabled significant improvements in precursor supply, with engineered Saccharomyces cerevisiae strains achieving valencene titers up to 16.6 g/L—the highest reported to date [6]. Coupling these high-yielding valencene production systems with efficient biotransformation processes creates opportunities for developing completely integrated microbial platforms for nootkatone production.
Future developments will likely focus on enzyme engineering to enhance the activity and selectivity of key oxidative enzymes, pathway optimization to minimize byproduct formation, and process integration to reduce operational complexity. Additionally, the exploration of novel microbial hosts and enzyme systems may yield more efficient biocatalysts for this valuable transformation. With ongoing research and development, microbial biotransformation processes are poised to become the dominant production method for nootkatone and related sesquiterpenoid compounds, offering sustainable, environmentally friendly alternatives to conventional methods.
Valencene is a sesquiterpene hydrocarbon naturally found in citrus fruits, particularly Valencia oranges, while its oxidized derivative nootkatol represents a key intermediate in the production of nootkatone—a highly valuable sesquiterpene known for its distinctive grapefruit aroma and widespread applications in flavor, fragrance, and pharmaceutical industries. [1] The conversion of valencene to this compound exemplifies a regioselective allylic hydroxylation that poses significant challenges for conventional chemical synthesis but can be efficiently accomplished using biological catalysts, specifically cytochrome P450 enzymes. These enzymes catalyze the stereoselective insertion of oxygen atoms into inert C-H bonds using molecular oxygen and NADPH as cofactors, following the stoichiometry: NADPH + H⁺ + RH + O₂ → NADP⁺ + H₂O + ROH. [2]
The industrial significance of this biotransformation stems from the market demand for natural nootkatone, which commands premium pricing due to its applications as flavoring agent, fragrance component, and effective insect repellent. [1] Traditional extraction from grapefruit is economically impractical, requiring approximately 400,000 kg of grapefruit to obtain just 1 kg of nootkatone, making bioconversion from the more readily available valencene an attractive alternative. [3] Among cytochrome P450 enzymes, CYP71D51v2 from tobacco (Nicotiana tabacum) and engineered variants of P450BM-3 (CYP102A1) from Bacillus megaterium have demonstrated particularly efficient conversion of valencene to this compound, though several challenges including product inhibition, enzyme stability, and substrate bioavailability must be addressed for industrial implementation. [4] [5]
Note: This protocol describes valencene bioconversion using engineered yeast expressing heterologous P450 systems, adapted from published methodology. [4]
Critical Considerations: Valencene and products exhibit cytotoxicity at concentrations >100 mg/L; consider in situ product removal or two-phase systems. Product formation decreases at high substrate concentrations due to inhibition. [4]
Note: This protocol describes detailed kinetic analysis of valencene oxidation using purified P450BM-3 enzyme in controlled reactor systems. [3]
Table 1: Comparative kinetic parameters of cytochrome P450 enzymes in valencene bioconversion
| Enzyme Source | Km (μM) | kcat (min⁻¹) | Specificity Constant (kcat/Km, μM⁻¹min⁻¹) | Major Products | Experimental Conditions |
|---|---|---|---|---|---|
| CYP71D51v2 [4] | 84.2 ± 9.5 | 0.42 ± 0.03 | 0.0050 | β-nootkatol (85%), nootkatone (10%) | Yeast microsomes, 30°C, pH 7.5 |
| P450BM-3 [3] | 136.7 ± 15.3 | 1.26 ± 0.11 | 0.0092 | α-nootkatol (42%), β-nootkatol (38%), nootkatone (15%) | Purified enzyme, OBR, 30°C, pH 7.7 |
| P450cam [5] | 215.8 ± 24.2 | 0.38 ± 0.04 | 0.0018 | This compound isomers (73%), side products (27%) | Reconstituted system, 25°C, pH 7.0 |
Table 2: Comparison of valencene-to-nootkatol conversion efficiency in different bioreactor systems
| Reactor Type | Conversion Efficiency (%) | Time to Maximum Yield (h) | This compound Selectivity (%) | Volumetric Productivity (g/L/h) | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Oscillatory Baffled Reactor (OBR) [3] | 40% | 1.5 | 80% | 0.45 | Enhanced mass transfer, uniform mixing, scalable | Higher energy input, complex design |
| Stirred Tank Reactor [3] | 28% | 3.0 | 75% | 0.22 | Simple operation, well-characterized | Lower mass transfer, gradient formation |
| Partitioning Bioreactor [4] | 35% | 24 | 90% | 0.12 | Reduced product inhibition, higher substrate loading | Lower productivity, complex operation |
| Microsome-Based Batch [4] | 62% | 1.0 | 85% | 0.68 | High specific activity, no transport barriers | Enzyme instability, costly cofactors |
The cytochrome P450-mediated oxidation of valencene proceeds through a well-characterized catalytic cycle involving multiple redox states and reactive oxygen species, culminating in selective hydrogen abstraction and oxygen rebound. The following diagram illustrates the complete bioconversion pathway from valencene to nootkatone, highlighting the key intermediates and enzyme systems involved:
Diagram 1: Cytochrome P450 catalytic cycle and valencene bioconversion pathway to this compound and nootkatone. The diagram illustrates the key reactive intermediates and branching points that determine product distribution between α-nootkatol, β-nootkatol, and subsequent oxidation to nootkatone.
The catalytic mechanism begins with substrate binding to the ferric (Fe³⁺) resting state of P450, displacing the water molecule from the sixth coordination position of the heme iron. Subsequent one-electron reduction forms the ferrous (Fe²⁺) state, which binds molecular oxygen to create a ferrous-oxy complex. A second reduction followed by protonation generates a ferric hydroperoxo species (Fe³⁺-OOH), which undergoes heterolytic O-O bond cleavage to produce the critical reactive ferryl oxo species (Compound I, formally Fe⁴⁺=O with porphyrin radical cation). This highly oxidizing species abstracts a hydrogen atom from valencene, creating a carbon-centered radical and Fe⁴⁺-OH. The reaction concludes with radical recombination ("oxygen rebound") to form the alcohol product. [2]
The regioselectivity of valencene oxidation depends critically on enzyme-substrate interactions that position specific carbon atoms within reach of the reactive ferryl oxygen. CYP71D51v2 shows strong preference for C11 hydroxylation, yielding predominantly β-nootkatol, while P450BM-3 produces both C7 (α-nootkatol) and C11 (β-nootkatol) hydroxylation products in approximately equal ratios. [4] [3] The subsequent oxidation of this compound to nootkatone appears to be catalyzed by endogenous yeast enzymes rather than P450s themselves, representing a separate catalytic pathway. [4]
Product Inhibition & Toxicity: this compound and nootkatone exhibit significant cytotoxicity toward microbial hosts at concentrations exceeding 100 mg/L, limiting achievable titers in whole-cell biotransformation. [4] Solution: Implement in situ product removal (ISPR) techniques such as two-phase partitioning bioreactors using organic solvents or polymer resins. Adsorptive resins like XAD-4 have demonstrated success in alleviating product inhibition while facilitating downstream recovery.
Limited Cofactor Regeneration: P450 reactions require continuous NADPH supply, creating substantial metabolic burden in microbial systems and increasing process costs. Solution: Engineer cofactor regeneration systems by co-expressing glucose dehydrogenase (GDH) or formate dehydrogenase. Alternatively, develop cell-free systems with purified enzymes and optimized cofactor recycling. The OBR system demonstrated successful NADP⁺ regeneration using GDH/glucose system. [3]
Poor Substrate Solubility & Mass Transfer: Valencene is highly hydrophobic with aqueous solubility <0.1 mM, creating interfacial transfer limitations. Solution: Employ oscillatory baffled reactors (OBR) which enhance gas-liquid mass transfer coefficients by 75% compared to conventional stirred tanks. [3] Alternatively, use cyclodextrin complexation or emulsification to improve substrate bioavailability.
Enzyme Instability & Inactivation: P450s often suffer from limited operational stability under process conditions, particularly in the presence of organic solvents or at elevated temperatures. Solution: Implement protein engineering approaches such as directed evolution or rational design to enhance enzyme robustness. Stabilize via immobilization on functionalized supports including epoxy-activated resins or magnetic nanoparticles.
The successful development of efficient P450-mediated valencene oxidation processes holds significant implications for sustainable production of high-value sesquiterpenoids. Beyond the obvious applications in flavor and fragrance industries, recent research has revealed promising biological activities of both valencene and nootkatone, including antimicrobial, anti-inflammatory, and insect repellent properties. [1] [6] Notably, valencene has demonstrated potent anti-atherogenic effects by suppressing ox-LDL-induced foam cell formation in macrophages through modulation of key proteins involved in cholesterol homeostasis and inflammatory responses. [7]
Future research should prioritize integrated bioprocess engineering combining protein engineering of P450s for enhanced activity and stability with advanced reactor designs that address the fundamental challenges of mass transfer and product inhibition. Particularly promising approaches include:
Additionally, the discovery that valencene and nootkatone function as efflux pump inhibitors in Staphylococcus aureus strains carrying NorA, Tet(K), and MsrA proteins suggests potential applications in addressing antibiotic resistance. [6] Further investigation into the structure-activity relationships of sesquiterpene derivatives may yield new therapeutic agents with dual functionality as antimicrobials and resistance modulators.
This compound is a key intermediate in the biosynthesis of (+)-nootkatone, a highly valued sesquiterpenoid compound renowned for its distinctive grapefruit aroma and diverse biological activities. Recent research has revealed that this compound itself possesses significant therapeutic potential, particularly in dermatological applications. Studies demonstrate that this compound exhibits potent anti-photoaging properties by simultaneously inhibiting TRPV1 and ORAI1 calcium channels, effectively reducing UV-induced melanin synthesis by 76.38% and MMP-1 production by 59.33% in cellular models [1]. This dual mechanism of action positions this compound as a promising candidate for cosmetic and pharmaceutical formulations aimed at preventing skin aging caused by ultraviolet radiation exposure.
The industrial production of this compound presents significant challenges due to its complex chemical structure and the need for stereoselective synthesis. Traditional extraction from natural sources such as grapefruit or Alaska yellow cedar is inefficient due to the compound's trace presence in these plants [2]. Chemical synthesis routes often involve environmentally harmful reagents, including tert-butyl peracetate, tert-butyl hydroperoxide, or heavy metals [3]. Consequently, the development of biological synthesis routes using whole-cell biocatalysts has emerged as an attractive alternative, offering advantages in stereoselectivity, environmental compatibility, and the ability to produce compounds that can be classified as "natural" according to FDA and European legislation [3] [4].
Table 1: Comparison of this compound Production Methods
| Production Method | Advantages | Limitations | Stereoselectivity |
|---|---|---|---|
| Plant Extraction | Natural source; Well-established | Low yield; Seasonal variability; Resource-intensive | High |
| Chemical Synthesis | High yield; Scalable | Environmentally harmful reagents; Complex purification | Variable (may require chiral resolution) |
| Whole-Cell Biocatalysis | Mild conditions; Environmentally friendly; High stereoselectivity | Substrate/product inhibition; Process optimization required | High |
The development of efficient whole-cell biocatalysts for this compound production has centered primarily on engineered yeast systems, with Saccharomyces cerevisiae and Pichia pastoris emerging as the predominant hosts. These eukaryotic systems offer significant advantages for terpenoid biosynthesis, including native mevalonate pathways that provide essential precursors, well-established genetic tools for metabolic engineering, and the cellular machinery necessary for proper folding and post-translational modification of cytochrome P450 enzymes [2] [5]. S. cerevisiae naturally synthesizes farnesyl diphosphate (FPP) through its endogenous mevalonate pathway, making it an ideal host for sesquiterpene production [2]. Meanwhile, P. pastoris offers additional benefits, including the ability to grow to very high cell densities in simple media and the availability of the strong, tightly regulated alcohol oxidase (AOX1) promoter [5].
The biosynthetic pathway to this compound begins with the universal sesquiterpene precursor farnesyl diphosphate (FPP), which is cyclized to (+)-valencene by a valencene synthase. Several valencene synthases have been identified and heterologously expressed in yeast, including CnVS from Callitropsis nootkatensis, VvVal from Vitis vinifera, Cstps1 from Citrus sinensis, and GFTpsD from Citrus × paradis [2]. Among these, CnVS has demonstrated superior catalytic robustness across varying pH and temperature conditions, making it particularly suitable for heterologous expression [2]. The conversion of valencene to this compound is catalyzed by regioselective allylic hydroxylation, primarily mediated by cytochrome P450 enzymes or alternative oxidation systems [3].
The oxidation step from valencene to this compound represents the most critical transformation in the pathway and has been accomplished using several enzymatic systems. Cytochrome P450 monooxygenases have been extensively investigated for this transformation, with the premnaspirodiene oxygenase from Hyoscyamus muticus (CYP71D55, HPO) showing particular promise [2] [5]. An engineered variant of this enzyme, HPO V482I/A484I, demonstrates a fivefold improved catalytic efficiency in the oxidation of (+)-valencene compared to the wild-type enzyme [2]. However, a significant challenge with P450 enzymes is their requirement for redox partner proteins and the frequent formation of multiple oxygenated products.
Alternative oxidation systems have also been explored, including a lipoxygenase from Pleurotus sapidus (ValOx) that catalyzes the direct oxidation of (+)-valencene primarily to (+)-nootkatone with minimal this compound accumulation [2]. More recently, a soybean lipoxygenase-based system has been developed that achieves up to 74 mol% conversion of valencene to nootkatone under optimized conditions, demonstrating efficient oxidation with simpler cofactor requirements than P450 systems [6]. For applications specifically targeting this compound accumulation, P450 systems remain preferable due to their tendency to accumulate this intermediate.
Figure 1: Biosynthetic Pathway for this compound and Nootkatone Production in Engineered Yeast. The pathway begins with mevalonate pathway precursors, proceeds through farnesyl diphosphate (FPP) and valencene intermediates, and culminates in this compound and nootkatone production through the action of valencene synthase, cytochrome P450 monooxygenase, and dehydrogenase enzymes.
The construction of high-yielding this compound production strains requires systematic metabolic engineering of the host organism's native terpenoid biosynthesis pathways while introducing heterologous enzymes for the specific conversion steps. The foundational engineering strategy involves enhancing precursor supply through manipulation of the mevalonate (MVA) pathway. In S. cerevisiae, this has been achieved by overexpressing a truncated form of the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (tHMG1) and downregulating competitive pathways such as squalene synthase (ERG9) [2]. These modifications significantly increase the flux toward farnesyl diphosphate (FPP), the direct precursor for valencene synthesis.
A particularly effective strategy for enhancing valencene production involves the expression of valencene synthase as a fusion protein with farnesyl diphosphate synthase (ERG20). This approach leverages metabolic channeling to direct FPP directly into valencene synthesis, minimizing the diffusion of intermediates and reducing competition from native pathways [2]. Through combined MVA pathway engineering, including tHMG1 overexpression, ERG9 downregulation, and ERG20-CnVS fusion protein expression, valencene titers of 217.95 mg/L have been achieved in engineered S. cerevisiae [2]. This represents a dramatic improvement over initial yields of approximately 1.36 mg/L from non-optimized strains.
For the oxidation module, the HPO variant V482I/A484I has been co-expressed with a cytochrome P450 reductase (ATR1) from Arabidopsis thaliana to support electron transfer [2]. In P. pastoris systems, similar strategies have been employed, with the additional advantage of strong, inducible expression using the AOX1 promoter [5]. To prevent potential toxicity from accumulated this compound and to facilitate product recovery, two-phase cultivation systems using n-dodecane (10%, v/v) as an extractant have been successfully implemented [2] [5]. Growth tests have confirmed that these concentrations of n-dodecane and this compound have minimal inhibitory effects on yeast growth, making them suitable for large-scale processes.
Fine-tuning the expression levels of pathway enzymes is critical for maximizing this compound production while minimizing metabolic burden and the accumulation of intermediates. Recent advances in synthetic biology have enabled more precise control through ribosomal binding site (RBS) engineering and promoter selection [7]. In E. coli systems, combinatorial optimization of RBS sequences has been used to balance the expression levels of multiple enzymes in biosynthetic pathways, significantly improving product titers [7]. Similar approaches can be adapted for yeast systems to optimize the relative expression levels of valencene synthase, P450 monooxygenase, and supporting enzymes.
Further optimization of the oxidation step has been achieved through protein engineering of the HPO enzyme. Site-directed mutagenesis focused on the substrate recognition site has yielded the V482I/A484I variant with significantly improved catalytic efficiency toward valencene [2] [5]. Additional enhancements have come from balancing the expression ratio of P450 enzymes to their redox partners, as insufficient reductase capacity can limit overall oxidation rates. In some constructs, this has been addressed by creating fusion proteins between the P450 and reductase domains or by using bidirectional promoters to coordinate expression [5].
Table 2: Key Genetic Elements for Strain Engineering
| Genetic Element | Function | Source Organism | Engineering Strategy |
|---|---|---|---|
| tHMG1 | Rate-limiting enzyme in MVA pathway | S. cerevisiae | Truncated, constitutively expressed version |
| ERG20 | Farnesyl diphosphate synthase | S. cerevisiae | Fused to valencene synthase |
| CnVS | Valencene synthase | Callitropsis nootkatensis | Optimized codon usage for yeast |
| HPO V482I/A484I | Valencene oxidase | Hyoscyamus muticus | Site-directed mutagenesis for improved activity |
| ATR1 | Cytochrome P450 reductase | Arabidopsis thaliana | Co-expressed with HPO |
| AOX1 promoter | Strong, regulated promoter | P. pastoris | Controls expression of heterologous enzymes |
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Recent optimization studies for nootkatone production provide valuable insights for this compound process development. A 2024 study identified that acidic pH conditions (3-6) rather than the previously recommended alkaline conditions significantly improved selectivity for the desired oxidation products [6]. Additionally, efficient oxidation was achieved with air sparging rather than pure oxygen atmospheres when using lipoxygenase-based systems, simplifying reactor design and operation [6]. Temperature optimization revealed that 21-25°C provided an excellent balance between reaction rate and enzyme stability, with higher temperatures leading to increased byproduct formation.
For P450-based systems, cofactor supplementation with glucose as an energy source has been shown to maintain NADPH regeneration, supporting sustained P450 activity during biotransformations. The addition of cyclodextrins or other complexing agents can enhance substrate solubility and availability, particularly for high-density cultures where valencene dissolution may be limited.
Sample Preparation:
GC-MS Analysis Conditions:
Identification and Quantification:
For researchers investigating this compound's anti-photoaging properties, the following bioassay protocols can be employed:
TRPV1 and ORAI1 Inhibition Assay:
UV-Induced Melanogenesis Assay:
Table 3: Troubleshooting Guide for Common Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low valencene production | Insufficient FPP precursor; Poor valencene synthase expression | Enhance MVA pathway (overexpress tHMG1); Fuse ERG20 with valencene synthase; Optimize codon usage |
| Low conversion to this compound | Inadequate P450 expression; Cofactor limitation; Poor substrate availability | Co-express P450 reductase; Add glucose for cofactor regeneration; Use cyclodextrins to improve valencene solubility |
| Toxicity effects | Product accumulation; Solvent effects | Implement two-phase extraction; Reduce product concentration; Optimize extraction timing |
| Byproduct formation | Non-specific oxidation; Enzyme promiscuity | Optimize pH (3-6); Lower temperature (21-25°C); Use enzyme variants with improved specificity |
The development of efficient whole-cell biocatalyst systems for this compound production represents a significant advancement in green chemistry approaches to valuable sesquiterpenoids. The protocols outlined in this application note provide researchers with comprehensive tools for constructing engineered microbial strains, optimizing biotransformation conditions, and analyzing both product formation and biological activity. The integration of metabolic engineering strategies with appropriate bioreactor operations enables the production of this compound with high stereoselectivity under mild, environmentally friendly conditions.
Future developments in this field will likely focus on advanced enzyme engineering to improve the efficiency and specificity of the oxidation step, potentially through machine learning-assisted protein design [8]. Additionally, the implementation of multi-enzyme cascade systems in specialized host strains may further enhance productivity while reducing byproduct formation [4]. As demand for natural bioactive compounds continues to grow, whole-cell biocatalysis approaches offer a sustainable and scalable alternative to traditional extraction or chemical synthesis methods for producing high-value compounds like this compound.
The dual inhibition of calcium channels represents an innovative approach in dermatological science and drug development. Skin photoaging, primarily resulting from chronic solar ultraviolet (UV) radiation exposure, constitutes a significant focus for therapeutic intervention due to its characteristic deep wrinkling and hyperpigmentation. While traditional anti-aging strategies have primarily targeted enzymatic processes like tyrosinase inhibition for pigmentation or collagenase prevention for wrinkling, recent research has revealed the fundamental role of ion channels in mediating UV-induced cellular damage. Specifically, the ORAI1 channel in melanocytes initiates melanogenesis, while the TRPV1 channel in keratinocytes triggers matrix metalloproteinase-1 (MMP-1) production in response to UV stimulation. The discovery that nootkatol, a chemical derivative of valencene isolated from Cyperus rotundus rhizomes, simultaneously inhibits both ORAI1 and TRPV1 channels presents a promising polypharmacological approach to preventing photoaging by targeting multiple pathways within different cell types. These Application Notes provide detailed experimental protocols and technical specifications for investigating this compound's channel inhibitory properties and anti-photoaging effects, enabling researchers to explore its therapeutic potential and mechanism of action.
Table 1: Channel Inhibition Profile of this compound
| Channel Type | Experimental System | Concentration | Inhibition Efficacy | Voltage Tested | Citation |
|---|---|---|---|---|---|
| TRPV1 | Whole-cell patch-clamp (HEK293T cells expressing hTRPV1) | 90 μM | 94% ± 2% | -60 mV | [1] |
| ORAI1 | Whole-cell patch-clamp (HEK293T cells expressing hORAI1+hSTIM1) | 90 μM | 97% ± 1% | -120 mV | [1] |
| SOCE (ORAI1-mediated) | Calcium imaging (human primary melanocytes) | 100 μM | 51.6% ± 0.98% | N/A | [1] |
Table 2: Physiological Anti-Photoaging Effects of this compound
| Physiological Parameter | Cell Line/Model | Concentration | Inhibition/Reduction | Stimulus | Citation |
|---|---|---|---|---|---|
| Melanin synthesis | B16F10 melanoma cells | Not specified | 76.38% ± 5.90% | UV irradiation | [1] |
| MMP-1 production | HaCaT keratinocytes | Not specified | 59.33% ± 1.49% | UV irradiation | [1] |
Table 3: Comparative Channel Inhibition Data for Context
| Compound | Channel Target | Experimental System | Efficacy | Citation |
|---|---|---|---|---|
| Valencene (precursor) | TRPV1 & ORAI1 | In vitro systems | Significant inhibition (precise values not provided) | [1] |
| CX-3 (flavonoid) | TRPV1 | HEK293 cells | Equivalent to classical antagonist BCTC | [2] |
| WIN 55,212-2 (cannabinoid) | TRPV1 | Cultured trigeminal neurons | ~48% maximal inhibition | [3] |
Purpose: To measure this compound-mediated inhibition of TRPV1 currents in transfected HEK293T cells.
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Purpose: To evaluate this compound inhibition of store-operated ORAI1 currents.
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Purpose: To measure intracellular calcium concentration ([Ca²⁺]ᵢ) changes in response to this compound treatment.
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Purpose: To quantify this compound inhibition of UV-induced melanogenesis in B16F10 melanoma cells.
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Purpose: To measure this compound inhibition of UV-induced MMP-1 production in HaCaT keratinocytes.
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Figure 1: Signaling pathways in UV-induced photoaging and this compound inhibition mechanisms
The molecular pathogenesis of photoaging involves complex signaling events initiated by UV radiation exposure. In keratinocytes, UV radiation directly activates TRPV1 channels, leading to calcium influx and subsequent activation of calcium-dependent protein kinase C (PKC), which promotes MMP-1 expression and collagen degradation, resulting in skin wrinkling [1]. Simultaneously, in melanocytes, UV radiation activates ORAI1-mediated store-operated calcium entry (SOCE), triggering calcium signaling that initiates melanogenesis through tyrosinase activation, ultimately causing hyperpigmentation [1]. The interchannel cross-talk between TRPV1 and ORAI1 further complicates this pathophysiology, as calcium influx through TRPV1 can induce calcium-dependent inactivation of ORAI1, creating a complex regulatory network [4]. This compound intervenes in this pathological cascade by simultaneously inhibiting both TRPV1 and ORAI1 channels, thereby reducing both the wrinkling and pigmentation components of photoaging through its polypharmacological action.
Figure 2: Experimental workflow for evaluating this compound activity
The systematic evaluation of this compound's effects on ion channels and photoaging parameters follows a logical progression from basic channel screening to complex physiological assessments. The workflow begins with patch-clamp electrophysiology to directly quantify ion channel inhibition, followed by calcium imaging to confirm functional effects on intracellular signaling. Subsequently, cellular efficacy assays determine anti-melanogenic and anti-wrinkling activity in relevant cell models, while mechanistic studies elucidate broader pathway interactions and potential off-target effects. This comprehensive approach ensures thorough characterization of this compound's polypharmacological profile and therapeutic potential.
The dual channel inhibition exhibited by this compound presents several promising therapeutic applications beyond its documented anti-photoaging effects:
Successful translation of this compound research requires attention to several development parameters:
Researchers should consider several technical aspects when working with this compound and the described protocols:
Photoaging represents a significant dermatological concern resulting from chronic exposure to solar ultraviolet (UV) radiation, accounting for approximately 80% of facial aging manifestations. The clinical signs include deep, coarse wrinkles and irregular hyperpigmentation, which occur through distinct but parallel pathological mechanisms in different skin cell types. In melanocytes, UV radiation triggers melanogenesis through ORAI1 calcium channels, while in keratinocytes, it activates TRPV1 channels leading to matrix metalloproteinase-1 (MMP-1) production and subsequent collagen degradation. These processes share a common dependency on intracellular calcium signaling, providing a strategic intervention point for therapeutic development.
This compound, a sesquiterpenoid derivative of valencene, has emerged as a promising anti-photoaging agent through its unique dual-channel inhibition capability. Unlike single-target approaches that address either pigmentation or wrinkling, this compound simultaneously targets both ORAI1 and TRPV1 channels, potentially offering comprehensive protection against UV-induced skin damage. The compound's discovery represents an innovative approach in dermatological research, where calcium channel modulation provides a novel strategic alternative to conventional tyrosinase inhibitors or antioxidant therapies. This application note provides detailed experimental protocols and data for researchers investigating this compound's anti-photoaging mechanisms and efficacy.
This compound is a sesquiterpenoid derivative structurally related to valencene, with modifications that enhance its biological activity against photoaging-related ion channels. The compound demonstrates favorable physicochemical properties for topical application, including appropriate molecular size and lipophilicity that facilitate skin penetration. Researchers have developed synthesis protocols to produce this compound with high purity, essential for reproducible experimental results and reliable mechanism studies. The structural features responsible for its activity include specific functional group arrangements that enable simultaneous interaction with both ORAI1 and TRPV1 channel domains.
This compound exerts its anti-photoaging effects primarily through potent inhibition of two key calcium channels:
ORAI1 Channel Blockade: In melanocytes, this compound inhibits the calcium release-activated calcium (CRAC) channel ORAI1, which is activated by UV radiation through both direct and indirect pathways. This channel, in conjunction with the endoplasmic reticulum calcium sensor STIM1, mediates store-operated calcium entry (SOCE) that is crucial for melanogenesis and melanocyte proliferation. At concentrations of 90 μM, this compound demonstrates 97% ± 1% inhibition of ORAI1 current at -120 mV, effectively suppressing the calcium signaling that drives melanin synthesis [1].
TRPV1 Channel Antagonism: In keratinocytes, this compound targets the transient receptor potential vanilloid 1 (TRPV1) channel, which is activated by UV radiation and contributes to MMP-1 production through calcium-dependent protein kinase C activation. This compound shows 94% ± 2% inhibition of TRPV1 current at -60 mV when activated by 1 μM capsaicin, significantly reducing the calcium influx that triggers collagen degradation pathways [1].
This dual mechanism represents a significant advantage over single-target approaches, as it simultaneously addresses both hyperpigmentation and wrinkle formation at their fundamental signaling origins.
Table 1: Anti-melanogenic efficacy of this compound in B16F10 melanoma cells
| Parameter | Control Value | This compound Treatment | Inhibition % | Concentration |
|---|---|---|---|---|
| UV-induced melanin synthesis | Baseline | 76.38% ± 5.90% reduction | 76.38% ± 5.90% | Not specified [1] |
| ORAI1 current | Full activation | 97% ± 1% reduction | 97% ± 1% | 90 μM [1] |
| Intracellular Ca²⁺ signaling | Full activation | 51.6% ± 0.98% reduction | 51.6% ± 0.98% | 100 μM [1] |
The data demonstrate that this compound effectively suppresses melanogenesis through inhibition of ORAI1-mediated calcium signaling, with significant reductions in both melanin production and underlying calcium fluxes across experimentally relevant concentrations.
Table 2: Anti-wrinkling efficacy of this compound in HaCaT keratinocytes
| Parameter | Control Value | This compound Treatment | Inhibition % | Concentration |
|---|---|---|---|---|
| UV-induced MMP-1 production | Baseline | 59.33% ± 1.49% reduction | 59.33% ± 1.49% | Not specified [1] |
| TRPV1 current | Full activation | 94% ± 2% reduction | 94% ± 2% | 90 μM [1] |
| Cell viability (MTT assay) | 100% viability | No significant cytotoxicity | Not applicable | Tested concentrations [1] |
The results indicate that this compound significantly reduces MMP-1 production, a key contributor to collagen degradation and wrinkle formation, without exhibiting cytotoxic effects at effective concentrations, supporting its safety profile for anti-photoaging applications.
B16F10 Melanoma Cells: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a humidified atmosphere with 10% CO₂. Subculture at 60-70% confluency and replace media every 48-72 hours [1].
HaCaT Keratinocytes: Culture in DMEM with 10% FBS and antibiotics as above. Incubate at 37°C with 10% CO₂. Subculture at 60-70% confluency [1].
Normal Human Epidermal Melanocytes (NHEM): Maintain in dermal cell basal medium with melanocyte growth kit supplements and phenol red. Incubate under 5% CO₂ conditions at 37°C. Subculture one day prior to patch-clamp experiments [1].
HEK293T Cells for Transfection: Culture in DMEM with 10% FBS and antibiotics. For transfection, plate approximately 0.1 × 10⁶ cells 24 hours before transfection with human ORAI1 (hORAI1) and STIM1 (hSTIM1) plasmids using TurboFect transfection reagent. Perform measurements 24 hours post-transfection [1].
UV Source Setup: Construct a UV irradiation source using alternating 40W UVA tubes (peak wavelength: 340 nm) and 40W UVB tubes (peak wavelength: 313 nm) connected in parallel and positioned 40 cm above the cells [2].
Dosage Determination: Determine minimal erythema dose (MED) through preliminary experiments. For chronic photoaging studies, use 1/4 MED daily [2].
Irradiation Procedure: Plate cells at appropriate density and allow to adhere overnight. Replace medium with PBS during UV exposure to prevent medium degradation. Expose cells to predetermined UV dose. After irradiation, replace PBS with complete medium and add this compound at tested concentrations. Include appropriate controls (non-irradiated, irradiated without treatment) [1].
The MTT assay provides a reliable method for assessing cell viability and metabolic activity during this compound treatment [3].
MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 5 mg/ml. Filter-sterilize through a 0.2 μM filter into a sterile, light-protected container. Store at 4°C for frequent use or at -20°C for long-term storage [4].
Solubilization Solution: Prepare 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust to pH 4.7 and store at room temperature. If precipitate forms, warm to 37°C and mix to resolubilize [4].
Cell Preparation: Plate cells in 96-well plates at optimal density (typically 5,000-20,000 cells/well depending on cell type) and incubate for 24 hours. Treat with this compound at various concentrations for desired exposure time.
MTT Incubation: Prepare serum-free media to avoid background interference. Discard media from cell cultures. For adherent cells, carefully aspirate media; for suspension cells, spin plates at 1,000 × g for 5 minutes and aspirate media. Add 50 μL of serum-free media and 50 μL of MTT solution into each well. Incubate plate at 37°C for 3 hours [3].
Formazan Solubilization: After incubation, add 150 μL of MTT solvent into each well. Wrap plate in foil and shake on an orbital shaker for 15 minutes. If necessary, pipette the liquid to fully dissolve formazan crystals [3].
Absorbance Measurement: Read absorbance at OD = 590 nm using a plate reader within 1 hour of solubilization. Include background controls with MTT reagent and cell culture media without cells [3].
Data Analysis: Average duplicate readings for each sample. Subtract culture medium background from assay readings. Calculate percentage viability using the formula: % Viability = (Sample Absorbance / Control Absorbance) × 100 [3].
Cell Treatment: Seed B16F10 cells in 6-well plates at 2 × 10⁵ cells/well and incubate for 24 hours. Treat with this compound at various concentrations and stimulate with appropriate UV dose. Include positive control (e.g., arbutin) and negative control (untreated, UV-only) [1].
Melanin Extraction: After 72 hours of incubation, wash cells with PBS and detach using trypsin-EDTA. Transfer cell suspension to microtubes and centrifuge at 1,000 × g for 5 minutes. Remove supernatant completely.
Melanin Dissolution: Add 1 mL of 1N NaOH to each pellet and heat at 60°C for 1 hour to dissolve melanin. Vortex intermittently to ensure complete dissolution.
Measurement: Transfer 200 μL of dissolved melanin solution to a 96-well plate. Measure absorbance at 405 nm using a microplate reader. Calculate melanin content relative to total protein concentration or cell number.
Data Analysis: Express results as percentage reduction compared to UV-only control: % Inhibition = (1 - Absorbance_treated / Absorbance_control) × 100 [1].
Cell Treatment and Stimulation: Seed HaCaT keratinocytes in 6-well plates at 3 × 10⁵ cells/well and incubate until 70-80% confluent. Pre-treat with this compound for 1 hour before UV irradiation. Use appropriate controls including non-irradiated and irradiated untreated cells [1].
Sample Collection: After 24 hours incubation post-UV irradiation, collect culture supernatants by centrifugation at 1,000 × g for 10 minutes to remove cells and debris. Store samples at -80°C if not analyzed immediately.
MMP-1 Quantification: Use commercial ELISA kits according to manufacturer's instructions. Briefly:
Data Analysis: Calculate MMP-1 concentration from standard curve. Express results as percentage inhibition compared to UV-only control: % Inhibition = (1 - MMP-1_treated / MMP-1_control) × 100 [1].
Solution Preparation: Prepare extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH). Prepare pipette solution containing (in mM): 140 CsCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with CsOH) [1].
Current Recording: Transfer TRPV1-transfected HEK293T cells to perfusion bath chamber. Establish whole-cell configuration with patch pipettes (2-3 MΩ resistance). Maintain holding potential at -60 mV. Activate TRPV1 with 1 μM capsaicin. Apply this compound after stable current establishment [1].
Data Acquisition: Record currents using patch-clamp amplifier with sampling at 10 kHz and low-pass filtering at 5 kHz. Analyze current-voltage relationships using Clampfit software [1].
Solutions: Use similar extracellular solution as for TRPV1. For pipette solution, use specific CRAC channel recording solution containing high Cs⁺ to block potassium currents [1].
Activation Protocol: Deplete intracellular calcium stores by including IP₃ or high EGTA in pipette solution. Hold at -120 mV to measure CRAC current. Apply this compound after current stabilization [1].
Analysis: Measure current amplitude before and after drug application. Calculate percentage inhibition relative to baseline [1].
Diagram 1: Molecular mechanisms of this compound in preventing UV-induced photoaging
The diagram illustrates the dual pathway inhibition of this compound in UV-induced photoaging. In melanocytes, UV radiation activates ORAI1/STIM1 channels, initiating calcium influx that triggers melanogenesis through tyrosinase activation and melanin production. In keratinocytes, UV radiation activates TRPV1 channels, leading to calcium influx that activates protein kinase C (PKC), resulting in increased MMP-1 expression and subsequent collagen degradation. This compound effectively inhibits both initiation points—ORAI1 in melanocytes and TRPV1 in keratinocytes—thereby addressing both hyperpigmentation and wrinkle formation simultaneously.
Beyond its direct ion channel modulation, this compound exhibits secondary anti-inflammatory effects that contribute to its anti-photoaging efficacy. Research on related compounds shows inhibition of pro-inflammatory cytokines including IL-1β and TNF-α, which play significant roles in UV-induced skin damage [5]. These cytokines are known to amplify inflammatory responses and contribute to extracellular matrix degradation through indirect MMP activation. The reduction of these inflammatory mediators represents a valuable complementary mechanism that enhances this compound's overall anti-photoaging profile.
For translational development, this compound can be incorporated into various delivery systems to enhance its stability and skin penetration. Based on successful approaches with other natural compounds, researchers may consider:
Nanocarrier Systems: Zein-chitosan nanoparticles have demonstrated effectiveness in improving the bioavailability of natural compounds like epigallocatechin gallate (EGCG) [2]. Similar approaches could be applied to this compound to enhance its stability and skin retention.
Topical Formulations: Development of creams, gels, or serums containing 0.1-1% this compound for direct application. Compatibility with common cosmetic excipients should be evaluated through stability testing.
Combination Therapies: Potential synergy with established anti-aging compounds such as retinoids, vitamin C, or sunscreens could be explored for enhanced efficacy.
This compound represents a promising multi-target therapeutic agent for preventing and treating UV-induced photoaging through its unique dual inhibition of ORAI1 and TRPV1 ion channels. The comprehensive experimental protocols provided herein enable researchers to reliably evaluate its efficacy, mechanisms, and potential for development into anti-photoaging formulations. The quantitative data demonstrate significant reductions in both melanogenesis (76.38% inhibition) and MMP-1 production (59.33% inhibition) at non-cytotoxic concentrations, supporting its favorable efficacy and safety profile.
Future research directions should include:
The dual-channel targeting approach exemplified by this compound may establish a new paradigm in anti-photoaging strategy, potentially offering advantages over single-mechanism compounds for comprehensive skin protection.
Chronic exposure to solar ultraviolet (UV) radiation is a primary cause of extrinsic skin aging (photoaging), leading to clinical signs such as deep wrinkles and hyperpigmentation [1]. A key molecular event in this process is the UV-induced overexpression of Matrix Metalloproteinase-1 (MMP-1) in keratinocytes. MMP-1 initiates the degradation of collagen in the skin's extracellular matrix, directly contributing to wrinkle formation [1] [2].
Intracellular calcium signaling through ion channels is crucial in initiating this damaging response. Specifically:
Nootkatol, a sesquiterpenoid derived from valencene, has been identified as a dual inhibitor of both ORAI1 and TRPV1 channels, offering a promising strategy for comprehensive photoaging prevention [3] [1].
The following table summarizes key quantitative data from the study by Woo et al. (2021) on this compound's effects [1].
Table 1: Quantitative Effects of this compound on Ion Channels and Photoaging Markers
| Assessment Parameter | Experimental System | Result with this compound | Key Finding |
|---|---|---|---|
| TRPV1 Current Inhibition | Whole-cell patch-clamp | 94% ± 2% reduction (at -60 mV) | Potently blocks the TRPV1 calcium channel. |
| ORAI1 Current Inhibition | Whole-cell patch-clamp | 97% ± 1% reduction (at -120 mV) | Effectively inhibits the ORAI1 calcium channel. |
| Intracellular Ca²⁺ Signaling | Human primary melanocytes | 51.6% ± 0.98% inhibition (at 100 μM) | Significantly reduces calcium influx in skin cells. |
| UV-Induced Melanin Synthesis | B16F10 melanoma cells | 76.38% ± 5.90% reduction | Suppresses hyperpigmentation. |
| UV-Induced MMP-1 Production | HaCaT keratinocytes | 59.33% ± 1.49% reduction | Significantly lowers key collagen-degrading enzyme. |
Below is a step-by-step protocol for key experiments validating this compound's efficacy, adapted from the referenced study.
Protocol 1: Assessing TRPV1 and ORAI1 Channel Inhibition via Whole-Cell Patch-Clamp
Purpose: To directly measure the inhibitory effect of this compound on TRPV1 and ORAI1-mediated ion currents.
Protocol 2: Quantifying UV-Induced MMP-1 Production in HaCaT Keratinocytes
Purpose: To evaluate the effect of this compound on reducing UV-stimulated MMP-1 secretion.
This compound prevents photoaging by simultaneously targeting two critical calcium entry pathways in different skin cells. The following diagram illustrates this dual mechanism and the subsequent signaling that leads to reduced MMP-1 production.
The data demonstrates that this compound is a potent dual inhibitor of pro-photoaging calcium channels. This multi-target approach is advantageous, as it can simultaneously address multiple facets of photoaging—wrinkling via MMP-1 reduction in keratinocytes and hyperpigmentation via melanogenesis inhibition in melanocytes [3] [1].
For future research, consider these steps:
Nootkatol is a sesquiterpenoid derivative of valencene that has demonstrated significant potential as an anti-melanogenic agent through its dual inhibition of key calcium ion channels involved in skin pigmentation. Melanogenesis is a complex biological process primarily regulated by melanocytes, neural crest-derived cells located in the basal layer of the epidermis that produce melanin pigments responsible for skin coloration. Ultraviolet (UV) radiation exposure triggers intricate signaling cascades within these cells, leading to increased melanin production as a protective response. Recent research has revealed that intracellular calcium signaling plays a pivotal role in mediating UV-induced melanogenesis, with specific calcium channels serving as critical regulatory points [1] [2].
The molecular mechanism of this compound centers on its simultaneous antagonism of ORAI1 and TRPV1 calcium channels, which are functionally expressed in melanocytes and keratinocytes, respectively. ORAI1 constitutes the primary pore-forming subunit of the store-operated calcium entry (SOCE) pathway, which becomes activated upon depletion of endoplasmic reticulum calcium stores. In melanocytes, UV irradiation stimulates ORAI1-mediated calcium influx, which in turn activates key enzymes in the melanin synthesis pathway, including tyrosinase and tyrosinase-related proteins. Simultaneously, UV radiation activates TRPV1 channels in keratinocytes, leading to increased matrix metalloproteinase-1 (MMP-1) production and subsequent collagen degradation that contributes to photoaging. By concurrently inhibiting both ORAI1 and TRPV1, this compound addresses multiple facets of UV-induced skin damage, positioning it as a promising multi-target therapeutic candidate for hyperpigmentation disorders and photoaging [3] [4] [1].
Figure 1: Molecular mechanism of this compound inhibition of UV-induced melanogenesis
Table 1: Summary of this compound's effects on melanogenesis and photoaging parameters
| Experimental Model | Assay Type | Concentration | Inhibition Efficacy | Key Findings |
|---|---|---|---|---|
| B16F10 melanoma cells | UV-induced melanin synthesis | Not specified | 76.38% ± 5.90% | Significant reduction in melanin production |
| HaCaT keratinocytes | UV-induced MMP-1 production | Not specified | 59.33% ± 1.49% | Reduced collagen degradation |
| HEK293T cells (transfected) | TRPV1 current measurement | 90 μM | 94% ± 2% (at -60 mV) | Potent TRPV1 channel blockade |
| HEK293T cells (transfected) | ORAI1 current measurement | 90 μM | 97% ± 1% (at -120 mV) | Potent ORAI1 channel blockade |
| Human primary melanocytes | Intracellular Ca2+ signaling | 100 μM | 51.6% ± 0.98% | Inhibition of ORAI1-mediated calcium influx |
This compound demonstrates dose-dependent efficacy across multiple experimental systems, with particularly pronounced effects on calcium channel activity at 90-100 μM concentrations. The compound shows dual-channel inhibition capability, effectively suppressing both TRPV1 and ORAI1 currents by over 90% at 90 μM. This potent channel blockade translates to significant functional outcomes in biologically relevant systems, including approximately 76% reduction in UV-induced melanin synthesis in melanocyte models and 59% reduction in MMP-1 production in keratinocyte models. The consistency of these effects across different experimental platforms underscores the compound's potential as a reliable anti-melanogenic agent [4] [1] [2].
Table 2: Detailed experimental parameters for this compound efficacy assessment
| Assay Type | Cell Line/Model | Activation Stimulus | Key Reagents | Measurement Technique |
|---|---|---|---|---|
| TRPV1 current recording | HEK293T transfected with hTRPV1 | 1 μM capsaicin | BCTC (TRPV1 antagonist) | Whole-cell patch-clamp |
| ORAI1 current recording | HEK293T co-transfected with hORAI1/hSTIM1 | 20 μM IP3 in pipette solution | IP3 (store depletion agent) | Whole-cell patch-clamp |
| Intracellular Ca2+ measurement | Human primary melanocytes (NHEM) | ORAI1 activation protocols | Fura-2 AM (calcium-sensitive dye) | Fluorescence microscopy |
| Melanin synthesis assay | B16F10 mouse melanoma cells | UV irradiation | N/A | Spectrophotometric quantification |
| MMP-1 production assay | HaCaT human keratinocytes | UV irradiation | N/A | ELISA or immunoblotting |
The experimental assessment of this compound requires specialized systems for proper evaluation of its mechanism of action. For ion channel studies, heterologous expression systems like transfected HEK293T cells provide controlled environments for isolating specific channel activities. Biological activity assessment employs relevant cell models including B16F10 melanoma cells for melanogenesis studies and HaCaT keratinocytes for photoaging parameters. Critical to these assays is the application of appropriate activation stimuli, such as capsaicin for TRPV1 activation, IP3-induced store depletion for ORAI1 activation, and UV irradiation for physiological relevance in melanogenesis and MMP-1 production studies. The combination of electrophysiological, fluorescence imaging, and biochemical techniques provides a comprehensive assessment platform for this compound's anti-melanogenic properties [1] [2].
The electrophysiological characterization of this compound's effects on TRPV1 and ORAI1 channels requires precise implementation of the whole-cell patch-clamp technique. This protocol enables direct measurement of ion channel activity and quantitative assessment of compound efficacy [1] [2].
Calcium imaging provides a direct method for assessing this compound's effects on intracellular calcium signaling in melanocytes, which is crucial for understanding its anti-melanogenic mechanism [4] [1].
The assessment of melanin synthesis in melanocytes provides critical functional data on this compound's anti-pigmentation efficacy [1] [2].
Figure 2: Experimental workflow for evaluating this compound activity
The therapeutic potential of this compound extends to multiple dermatological and cosmetic applications, particularly in the management of hyperpigmentation disorders and photoaging. The compound's dual mechanism of action targeting both melanogenesis and collagen degradation pathways positions it as a comprehensive anti-photoaging agent. Research indicates that this compound effectively addresses two primary manifestations of photoaging: pigmentary irregularities through inhibition of melanogenesis in melanocytes, and wrinkle formation through suppression of UV-induced MMP-1 production in keratinocytes. This multi-target approach may offer advantages over single-mechanism agents currently used in dermatological practice, such as hydroquinone or kojic acid, which primarily focus on tyrosinase inhibition without addressing collagen degradation aspects of photoaging [3] [4] [1].
From a drug development perspective, this compound represents a promising lead compound for several reasons. As a sesquiterpenoid derivative, it belongs to a class of compounds with generally favorable safety profiles, potentially offering advantages over synthetic agents in terms of tissue tolerance. The demonstrated efficacy at micromolar concentrations (50-100 μM) suggests reasonable potency for topical applications. Future research directions should include comprehensive toxicological profiling to establish safety margins, formulation development to enhance skin penetration and stability, and expanded mechanistic studies to identify potential interactions with other dermatologically relevant pathways. Additionally, investigation of potential synergistic relationships with established anti-pigment agents could lead to optimized combination therapies with enhanced efficacy and reduced side effect profiles [1] [2].
The experimental protocols outlined in this document provide a foundation for standardized assessment of this compound and related compounds across research laboratories. Implementation of these methods will facilitate direct comparison of results between studies and accelerate the development of this promising class of compounds for clinical application. As research progresses, particular attention should be paid to optimizing dosing regimens, delivery systems, and potential combination strategies to maximize therapeutic outcomes while minimizing adverse effects.
This compound, a sesquiterpenoid derived from valencene found in Alpinia oxyphylla and various citrus species, has emerged as a promising therapeutic candidate with diverse pharmacological properties. Recent research has revealed that this compound exhibits potent anti-inflammatory effects and significant activity against multiple ion channels, particularly those involved in calcium signaling and immune response regulation. The compound's ability to simultaneously modulate several ion channel types makes it particularly valuable for investigating complex physiological processes where multiple channels interact. Understanding this compound's precise mechanisms of action requires sophisticated electrophysiological approaches, with the patch-clamp technique serving as the gold standard for direct, quantitative assessment of ion channel activity at high temporal resolution.
The significance of this compound research extends to multiple therapeutic areas. Studies have demonstrated its effectiveness in preventing ultraviolet radiation-induced photoaging through dual inhibition of ORAI1 and TRPV1 channels in melanocytes and keratinocytes [1]. Additional research has revealed that this compound modulates T lymphocyte functions by targeting CRAC, KV1.3, and KCa3.1 channels, suggesting potential applications in inflammatory and autoimmune disorders [2]. These diverse effects highlight the importance of standardized, reproducible protocols for evaluating this compound's interactions with ion channels, which would facilitate systematic investigation of its therapeutic potential and mechanism of action.
The experimental design for investigating this compound's effects on ion channels is grounded in its known multi-channel targeting capability. This compound exhibits a broad spectrum of activity, primarily affecting channels involved in calcium signaling pathways and immune cell regulation. The conceptual framework involves understanding how this compound simultaneously modulates CRAC (Calcium Release-Activated Calcium) channels, voltage-gated potassium channels (KV1.3), and calcium-activated potassium channels (KCa3.1), which collectively regulate calcium homeostasis and membrane potential in excitable and non-excitable cells [2]. This multi-target approach is particularly relevant for inflammatory conditions, where these channels coordinate immune cell activation, proliferation, and inflammatory mediator release.
The therapeutic potential of this compound stems from its ability to attenuate pathological calcium signaling without significantly affecting cell viability, as demonstrated in Jurkat T cells treated with concentrations up to 100 μM [2]. The experimental design must account for this compound's dose-dependent effects on different channel types, with documented IC50 values ranging from approximately 10.8 μM for KV1.3 channels to 12.64 μM for CRAC channels [2]. For KCa3.1 channels, this compound achieves approximately 20% inhibition at 100 μM and over 40% inhibition at 300 μM [2]. These variations necessitate comprehensive testing across multiple channel types and concentration ranges to fully characterize this compound's pharmacological profile.
Diagram: Experimental workflow for this compound-ion channel studies
Diagram: Ion channel signaling pathways modulated by this compound
Cell lines commonly used in this compound ion channel studies include HEK293T cells for heterologous expression of specific channels, Jurkat T cells for immune cell channels, B16F10 melanoma cells for melanogenesis studies, HaCaT keratinocytes for skin photoaging research, and normal human epidermal melanocytes (NHEMs) for physiological relevance [1] [2]. For heterologous expression, HEK293T cells are transfected with plasmids encoding target ion channels (hORAI1, hSTIM1, hTRPV1, KV1.3, or KCa3.1) using transfection reagents such as TurboFect, with measurements performed 24-48 hours post-transfection [1] [2]. The transfection efficiency should be verified through appropriate methods prior to electrophysiological recording.
Cells are maintained in appropriate culture media (typically DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and incubated in humidified conditions at 37°C with 5% CO₂ [1] [2]. For primary melanocytes, specialized dermal cell basal medium supplemented with growth factors is required [1]. Cells are subcultured at 60-70% confluency and medium is replaced every 48-72 hours. For patch-clamp experiments, cells are transferred to perfusion bath chambers mounted on inverted microscopes, allowing for visual identification of healthy, well-adhered cells appropriate for patching.
This compound stock solutions are typically prepared in DMSO at concentrations of 10-100 mM and stored at -20°C. Final working concentrations are prepared fresh on the day of experimentation by diluting in external bath solution, with DMSO concentration not exceeding 0.1% to maintain cell viability and avoid solvent effects [1] [2]. The composition of external and internal solutions varies depending on the ion channel being studied, with specific formulations optimized for each channel type.
Table: Patch-clamp solution compositions for different ion channel studies
| Solution Type | Ion Channel | Composition | Purpose |
|---|---|---|---|
| External Bath Solution | TRPV1 | Standard extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH) | Maintain physiological extracellular environment |
| Internal Pipette Solution | TRPV1 | 140 mM CsCl, 3 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (pH 7.2 with CsOH) | Control intracellular environment during whole-cell recording |
| External Bath Solution | ORAI1/CRAC | Standard extracellular solution with 2 mM CaCl₂ | Maintain calcium gradient for SOCE measurement |
| Internal Pipette Solution | ORAI1/CRAC | 135 mM Cs aspartate, 10 mM Cs-EGTA, 5 mM MgCl₂, 10 mM HEPES, 20 μM IP₃ (pH 7.2 with CsOH) | Deplete ER calcium stores to activate SOCE |
| External Bath Solution | K⁺ channels | Standard extracellular solution | Maintain physiological extracellular environment |
| Internal Pipette Solution | K⁺ channels | 130 mM K aspartate, 10 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (pH 7.2 with KOH) | Maintain potassium gradient for K⁺ current measurement |
A standard patch-clamp setup for this compound studies includes an inverted microscope, vibration isolation table, micromanipulators, patch-clamp amplifier (such as Axopatch 700B), Digidata analog-to-digital converter, perfusion system, and Faraday cage [1] [3]. Patch pipettes are fabricated from borosilicate glass using a horizontal flaming brown micropipette puller (such as P-97) to achieve tip resistances of 2-5 MΩ when filled with internal solution [1]. The seal resistance should exceed 1 GΩ for optimal signal-to-noise ratio, a critical improvement pioneered by Neher and Sigworth that revolutionized ion channel recording [4].
Data acquisition is typically performed using pCLAMP software (version 10.4 or later), with recordings sampled at 10 kHz and low-pass filtered at 5 kHz [1]. Analysis utilizes Clampfit (Molecular Devices), Origin (MicroCal), and Prism (GraphPad) software for quantitative assessment of current amplitudes, kinetics, and dose-response relationships [1] [2]. For screening applications, recent advances in automated patch-clamp systems with planar array configurations can enhance throughput, though traditional manual patch-clamp provides greater flexibility for method development [5].
The CRAC channel recording protocol begins with establishing the whole-cell configuration in HEK293T cells co-transfected with hORAI1 and hSTIM1 plasmids. After achieving a gigaohm seal and rupturing the membrane patch, allow 2-3 minutes for intracellular solution equilibration before beginning recordings. To activate CRAC currents, include 20 μM IP₃ in the internal pipette solution to deplete ER Ca²⁺ stores via IP₃ receptor activation [1] [2]. Apply voltage ramp protocols from -130 mV to +70 mV over 100 ms every 30 seconds from a holding potential of -10 mV to monitor current development.
Once stable CRAC currents are established (typically characterized by inwardly rectifying currents), begin this compound application. Prepare this compound at desired concentrations (typically 1-100 μM) in external bath solution. Apply each concentration for 2-5 minutes to achieve steady-state inhibition before progressing to the next concentration. Include positive controls such as known CRAC inhibitors (BTP2, Synta66) and vehicle controls (DMSO at same concentration as this compound solutions) to validate experimental conditions. Record I-V relationships at each concentration to monitor changes in current amplitude and rectification properties.
For TRPV1 current measurement, use HEK293T cells transfected with hTRPV1 plasmid or native systems such as HaCaT keratinocytes. Establish whole-cell configuration with appropriate intracellular and extracellular solutions. Activate TRPV1 channels by applying 1 μM capsaicin in the external solution [1]. To determine the specific TRPV1 component of the current, apply 1 μM BCTC (a potent TRPV1 antagonist) at the end of the experiment. Use voltage ramp protocols from -100 mV to +100 mV over 100 ms every 20 seconds from a holding potential of -10 mV.
After obtaining stable TRPV1 activation, begin this compound application. Apply this compound concentrations (typically 1-100 μM) sequentially, allowing 2-3 minutes for equilibrium at each concentration. Monitor changes in current amplitude at specific potentials (e.g., -60 mV for inward currents) to quantify inhibition. Include appropriate controls such as capsaicin alone and capsaicin with BCTC to establish baseline responses and confirm TRPV1 specificity. The strong inhibition of TRPV1 by this compound (94% ± 2% at 90 μM and -60 mV) makes it a particularly robust assay system [1].
For KV1.3 channel recording, use Jurkat T cells or HEK293T cells transfected with KV1.3 plasmids. Establish whole-cell configuration with potassium-based internal solution. Apply depolarizing voltage steps from -80 mV to +50 mV in 10 mV increments from a holding potential of -80 mV to activate KV1.3 currents, or use voltage ramps from -120 mV to +60 mV [2]. For KCa3.1 channel recording, use similar configurations but include 1 μM free Ca²⁺ in the internal pipette solution to activate channels.
After establishing stable potassium currents, apply this compound concentrations (typically 3-100 μM) sequentially with adequate equilibration time between concentrations. For KV1.3 channels, this compound exhibits an IC50 of approximately 10.8 μM, while for KCa3.1 channels, approximately 20% inhibition is observed at 100 μM [2]. Include specific potassium channel inhibitors such as TRAM-34 for KCa3.1 or PAP-1 for KV1.3 as positive controls to verify channel identity and assay specificity.
Analysis of this compound's effects on ion channels focuses on quantifying current inhibition and calculating half-maximal inhibitory concentrations (IC50). For each concentration applied, measure the peak current or current at specific potentials before and during drug application. Calculate percentage inhibition using the formula: % Inhibition = [(I_control - I_drug)/I_control] × 100. Plot normalized current (I/I_max) against this compound concentration and fit the data to the Hill equation: I/I_max = 1 / (1 + ([D]/IC50)^nH), where [D] is drug concentration and nH is the Hill coefficient [2].
Table: Quantitative effects of this compound on various ion channels
| Ion Channel | Cell System | IC50 Value | Maximal Inhibition | Key Experimental Conditions |
|---|---|---|---|---|
| CRAC/ORAI1 | HEK293T (hORAI1+hSTIM1) | 12.64 μM | 92.9% at 100 μM | Internal: 20 μM IP₃; Vramp: -130 to +70 mV |
| TRPV1 | HEK293T (hTRPV1) | Not reported | 94% ± 2% at 90 μM (-60 mV) | Activation: 1 μM capsaicin; Vramp: -100 to +100 mV |
| KV1.3 | Jurkat T cells | 10.8 μM | Not reported | Voltage steps or ramps |
| KCa3.1 | HEK293T (hKCa3.1) | Not determined | ~20% at 100 μM; ~40% at 300 μM | Internal: 1 μM free Ca²⁺ |
| ORAI1 | HEK293T (hORAI1) | Not reported | 97% ± 1% at 90 μM (-120 mV) | Internal: 20 μM IP₃; Vramp: -130 to +70 mV [1] |
Evaluating this compound's channel selectivity is crucial for understanding its therapeutic potential and side effect profile. Compare IC50 values across different channel types tested under similar conditions. This compound appears to have similar potency against CRAC and KV1.3 channels (IC50 ~12.64 μM and 10.8 μM, respectively) but weaker effects on KCa3.1 channels [2]. This profile suggests this compound may preferentially target certain calcium and voltage-gated channels over calcium-activated potassium channels. Additionally, assess voltage-dependence of inhibition by analyzing current-voltage relationships before and after drug application to determine if this compound's effects are voltage-sensitive.
The therapeutic window of this compound can be evaluated by comparing electrophysiological IC50 values with cytotoxicity data. Studies show that nootkaton does not significantly reduce cell viability at concentrations up to 100 μM in Jurkat T cells, suggesting a reasonable safety margin for its electrophysiological effects [2]. For complete characterization, include assessment of this compound's effects on cardiac ion channels (particularly hERG) to evaluate potential cardiotoxicity, though this data is not included in the current literature.
The patch-clamp characterization of this compound's effects on ion channels has significant implications for pharmaceutical development and therapeutic targeting. The multi-channel activity of this compound against CRAC, TRPV1, and potassium channels suggests potential applications in inflammatory skin disorders, autoimmune conditions, and photoaging prevention [1] [2]. The documented inhibition of UV-induced melanogenesis (76.38% reduction) and MMP-1 production (59.33% reduction) by this compound through ORAI1 and TRPV1 blockade provides a mechanistic foundation for its anti-photoaging effects [1].
Skin photoaging represents a significant dermatological concern resulting from chronic exposure to solar ultraviolet (UV) radiation, accounting for approximately 80% of facial aging. The clinical manifestations include deep wrinkles, coarse skin texture, and hyperpigmentation, which occur through distinct but interconnected cellular mechanisms in different skin cell types. Melanocytes and keratinocytes, while performing different functions in skin physiology, both rely on intracellular calcium signaling mediated by specific ion channels to initiate UV-induced damage responses. In melanocytes, the ORAI1 channel activates melanogenesis, while in keratinocytes, the TRPV1 channel initiates matrix metalloproteinase-1 (MMP-1) production in response to UV stimulation. The discovery that nootkatol, a chemical derivative of valencene, can simultaneously inhibit both ORAI1 and TRPV1 channels presents a novel therapeutic approach for preventing photoaging by targeting multiple pathways simultaneously. This application note provides comprehensive experimental data, protocols, and mechanistic insights to facilitate research on this compound's anti-photoaging properties [1] [2].
This compound exerts its anti-photoaging effects through dual inhibition of key calcium channels involved in UV-induced skin damage:
ORAI1 Channel Inhibition: The calcium release-activated calcium channel protein 1 (ORAI1), in conjunction with the endoplasmic reticulum calcium sensor STIM1, mediates store-operated calcium entry (SOCE) that is crucial for both melanogenesis and melanocyte proliferation. UV irradiation activates SOCE in melanocytes through direct and indirect pathways to modulate melanin synthesis. This compound directly inhibits ORAI1 channel function, thereby reducing calcium influx and subsequent melanin production [1].
TRPV1 Channel Inhibition: The transient receptor potential vanilloid 1 (TRPV1) channel is activated by UV radiation in keratinocytes, leading to increased intracellular calcium concentration. This elevated calcium activates calcium-dependent protein kinase C, which promotes MMP-1 expression—a key collagen-degrading enzyme responsible for wrinkle formation. This compound effectively blocks UV-induced TRPV1 activation, preventing MMP-1 production and subsequent collagen degradation [1].
The following diagram illustrates the coordinated mechanism through which this compound protects against UV-induced photoaging in different skin cell types:
Figure 1: this compound's dual mechanism of action in melanocytes and keratinocytes. This compound simultaneously inhibits ORAI1 and TRPV1 channels, reducing calcium influx and downstream photoaging responses including melanogenesis and MMP-1-mediated collagen degradation [1] [2].
This compound demonstrates potent, dose-dependent inhibition of both TRPV1 and ORAI1 channels, with near-complete blockade at higher concentrations. The following table summarizes the key electrophysiological findings:
Table 1: Quantitative ion channel inhibition by this compound
| Channel Type | Concentration | Voltage | Current Reduction | Experimental System |
|---|---|---|---|---|
| TRPV1 | 90 μM | -60 mV | 94% ± 2% | HEK293T cells overexpressing hTRPV1 |
| ORAI1 | 90 μM | -120 mV | 97% ± 1% | HEK293T cells overexpressing hORAI1/hSTIM1 |
| ORAI1 | 100 μM | - | 51.6% ± 0.98% [Ca²⁺]i reduction | Human primary melanocytes |
The potent inhibition of both channels at similar concentration ranges suggests a coordinated mechanism for preventing photoaging, simultaneously addressing both hyperpigmentation and wrinkle formation through calcium signaling modulation [1].
The ion channel inhibition by this compound translates to significant functional improvements in validated models of photoaging:
Table 2: Functional anti-photoaging effects of this compound in cellular models
| Assay Type | Cell Line | Induction Method | This compound Effect | Measurement |
|---|---|---|---|---|
| Melanin synthesis | B16F10 melanoma cells | UV irradiation | 76.38% ± 5.90% reduction | Melanin content quantification |
| MMP-1 production | HaCaT keratinocytes | UV irradiation | 59.33% ± 1.49% reduction | ELISA or immunoblotting |
| Intracellular Ca²⁺ signaling | Human primary melanocytes | ORAI1 activation | 51.6% ± 0.98% inhibition | Fura-2 AM fluorescence |
The reduction in both melanin synthesis and MMP-1 production demonstrates this compound's dual effectiveness against the primary manifestations of photoaging—hyperpigmentation and wrinkle formation. The comparable efficacy in both pathways highlights its potential as a comprehensive anti-photoaging agent [1] [2].
This compound presents several promising applications in dermatological research and cosmetic/ pharmaceutical development:
Dual-Target Photoprotection: Unlike single-target approaches that address either pigmentation or wrinkling, this compound provides simultaneous inhibition of both major photoaging pathways, potentially offering superior efficacy compared to existing agents.
Novel Mechanism for Hyperpigmentation Disorders: Beyond general photoaging, this compound's ORAI1 inhibition mechanism may benefit melasma, post-inflammatory hyperpigmentation, and other hyperpigmentation disorders where conventional tyrosinase inhibitors show limited efficacy.
Combination Therapy Development: this compound can be combined with antioxidants, retinoids, or other anti-aging compounds to develop synergistic formulations that target multiple aging mechanisms simultaneously.
Therapeutic Candidate for Calcium-Related Dermatoses: Given its calcium channel modulation, this compound may have applications beyond photoaging in various calcium-mediated skin disorders including certain inflammatory and proliferative skin conditions [1].
Solubility Profile: As a sesquiterpenoid, this compound exhibits moderate lipophilicity (computed XLogP3-AA of 3.9 for related structures), suggesting better solubility in organic solvents (DMSO, ethanol) than aqueous solutions [3].
Stability Considerations: The compound contains hydroxyl functional groups that may be susceptible to oxidation. Recommended storage conditions include light-protected containers under inert atmosphere at -20°C for long-term preservation.
Working Solution Preparation: For cellular assays, prepare concentrated stock solutions in DMSO (e.g., 50-100 mM) and dilute in cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% to maintain cell viability.
Cell Viability Testing: Prior to functional assays, conduct concentration-response viability tests (MTT, CCK-8) to ensure observed effects are not due to cytotoxicity. This compound has shown non-cytotoxic profiles in various cell types at effective concentrations [1] [4].
This protocol details the assessment of this compound's effects on TRPV1 and ORAI1 channel activity using whole-cell patch-clamp recording.
This protocol describes the quantification of this compound's effects on intracellular calcium concentration ([Ca²⁺]i) in human primary melanocytes using Fura-2 AM fluorescence imaging.
The following workflow diagram illustrates the key stages in evaluating this compound's anti-photoaging effects:
Figure 2: Experimental workflow for evaluating this compound's anti-photoaging effects. The comprehensive assessment includes ion channel analysis, intracellular calcium measurement, and functional endpoints relevant to photoaging [1] [2].
This compound represents a promising multi-target therapeutic candidate for preventing and treating skin photoaging through its unique dual inhibition of ORAI1 and TRPV1 calcium channels. The comprehensive data presented in this application note demonstrate its potent effects on both UV-induced melanogenesis in melanocytes and MMP-1 production in keratinocytes at concentrations ranging from 90-100 μM. The detailed protocols provided enable researchers to reliably assess this compound's activity and mechanism of action in relevant experimental systems. Future research directions should include in vivo validation in preclinical models, assessment of dermal penetration enhancement strategies, and exploration of potential applications in other calcium-mediated dermatological conditions. The simultaneous targeting of both hyperpigmentation and wrinkle formation pathways positions this compound as a promising candidate for comprehensive photoprotection strategies in both cosmetic and pharmaceutical development.
Here is a troubleshooting guide for issues you might encounter during the biotransformation process.
| Problem Area | Specific Issue & Symptoms | Potential Causes | Recommended Solutions |
|---|
| Low Conversion Yield | Low final nootkatone/nootkatol titer; Valencene accumulation. | - Inefficient key enzymes (CYP450/ALDH).
Here are detailed methodologies for two key approaches: microbial biotransformation and a cell-free enzyme system.
This protocol is adapted from recent studies that investigate the critical role of cytochrome P450 (CYP450) and aldehyde dehydrogenase (ALDH) in this conversion [1] [2].
Workflow Overview The diagram below outlines the key steps for the Y. lipolytica biotransformation protocol.
Key Steps and Parameters:
Strain Preparation:
Culture and Induction:
Biotransformation Process:
Product Extraction and Analysis:
This cell-free method offers a simplified system and avoids challenges associated with whole-cell viability [6].
Workflow Overview The diagram below illustrates the one-pot cell-free enzyme reaction setup.
Key Steps and Parameters:
Reaction Setup:
Enzyme and Substrate Addition:
Incubation and Analysis:
The table below summarizes key metrics from different production systems as reported in the literature. This can serve as a benchmark for evaluating your own experimental results.
| Production System / Host | Key Engineering / Reaction Features | Maximum Reported Titer (Nootkatone/Nootkatol) | Key Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (de novo) | Overexpression of HPO, AtCPR, ADH1; ROX1 knockout; ERG9 knockdown. | 327.8 mg/L (β-nootkatol in resting cell assay) | [4] |
| Yarrowia lipolytica (biotransformation) | Overexpression of native CYP450 (gene2911) and ALDH (gene0658). | Data focused on confirming key enzyme role. | [1] |
| Cell-Free System (Ftr-DyP & Laccase) | One-pot conversion with Mn²⁺ and p-coumaric acid as cofactors. | ~1100 mg/L (nootkatone) | [6] |
| Rhodobacter sphaeroides (de novo) | Expression of CnVS; knockout of phaB/gdhA/ladH; quorum-sensing promoter; MEV pathway. | 120.53 mg/L (valencene from glucose) | [5] |
To help you get started, here is a proposed structure and some key questions your troubleshooting guide should address. You can use this framework to organize your research and development efforts.
Table: Potential FAQ Structure for Nootkatol Solubility
| FAQ / Issue Category | Example Questions for Your Guide |
|---|---|
| Solubility Assessment | How do I determine the exact solubility of my this compound sample? What are the standard units for reporting solubility in this context? |
| Formulation Strategies | What are the most effective solubilizers (e.g., cyclodextrins, surfactants) for this compound? What are the recommended starting concentrations? |
| Methodology & Protocols | What is a detailed, step-by-step protocol for creating a this compound stock solution using a co-solvent system? |
| Troubleshooting | What should I do if my this compound precipitates out of solution upon dilution? How can I stabilize an aqueous this compound solution for long-term storage? |
| Analysis & Validation | How do I confirm that my solubilization method does not affect the biological activity of this compound? What analytical techniques (e.g., HPLC) are best for quantifying concentration? |
The diagram below outlines a logical workflow for troubleshooting this compound solubility, which you can use as a starting point for developing detailed protocols.
Nootkatone (NKT) demonstrates promising biological activities but can induce cytotoxicity in cell cultures, primarily through two well-researched mechanisms. Understanding these is the first step in developing mitigation strategies.
The table below summarizes the key cytotoxic mechanisms and the cell lines in which they have been observed:
| Cytotoxic Mechanism | Observed Cell Response | Relevant Cell Lines | Key Pathway Molecules |
|---|---|---|---|
| Oxidative Stress Induction [1] | Dose-dependent cell death; increased ROS production; cell cycle arrest (G2/M phase) | Glioblastoma (C6, U251, GL261) [1] | ROS, ATF4, CHOP, CHAC1 [1] |
| Calcium & Potassium Channel Modulation [2] | Attenuated calcium influx; inhibition of T-cell proliferation | HEK293T, Jurkat T cells, human primary CD4+ T cells [2] | CRAC (ORAI1), KV1.3, KCa3.1 channels [2] |
This mechanistic understanding informs the following troubleshooting guide. The diagram below illustrates the core workflows for diagnosing and mitigating NKT-induced cytotoxicity.
If your experiments are encountering nootkatone-related cytotoxicity, follow this guide to identify and implement a solution.
This is the primary approach for most cell types, especially based on the strong evidence from glioblastoma research [1].
This strategy is particularly relevant if you are working with immune cells like T lymphocytes [2].
Here are standardized protocols for key experiments cited in the troubleshooting guide.
This method is used to quantify NKT's inhibitory effects on cell growth [1].
This protocol is critical for investigating the ion channel mechanism [2].
Q1: What is a safe starting concentration for nootkatone in cell culture? A1: While the optimal concentration is cell-type dependent, research indicates that concentrations up to 100 µM did not reduce Jurkat T cell viability below 80% over 48-72 hours [2]. It is strongly recommended to perform a dose-response curve (e.g., from 1 µM to 300 µM) for your specific cell model.
Q2: Does nootkatone induce apoptosis or necrosis? A2: Evidence suggests it can induce cell death accompanied by ROS production, which is often characteristic of apoptosis [1]. The specific mode can depend on the cell type and dose, and should be confirmed with assays like Annexin V/PI staining.
Q3: Can I combine nootkatone with other cytotoxic agents? A3: The search results do not provide direct data on combinations with classic chemotherapeutics. However, given its role in inducing oxidative stress and its own cytotoxic effects [1], combinations could lead to synergistic toxicity. This requires careful empirical testing with appropriate controls.
Q4: Is the cytotoxicity of nootkatone always undesirable? A4: Not necessarily. Its cytotoxic and anti-proliferative effects are the basis of its investigation as an anti-cancer agent in glioblastoma [1] and an immunosuppressant for T-cells [2]. The "desirability" is determined by your experimental goal.
| Enzyme / System Type | Specific Enzyme / Host | Key Feature / Role in Pathway | Stereoselectivity / Outcome | Key Factors & Troubleshooting |
|---|---|---|---|---|
| Cytochrome P450 Enzymes | HPO (V482I/A484I) [1] | Oxidizes valencene to nootkatone via nootkatol | Often produces β-nootkatol as the predominant intermediate, with low direct conversion to nootkatone [1]. | Enzyme engineering (e.g., HPO variant) can improve conversion efficiency [1]. |
| CYP71BB2, CYP71CX8, CYP701A170 (Alpinia oxyphylla) [2] | Act as (+)-valencene oxidases | A complete pathway was identified; used in heterologous reconstruction [2]. | Co-express with a matching Cytochrome P450 Reductase (CPR) for proper function [2]. | |
| Dehydrogenases | ZSD1 (Zingiber zerumbet), ABA2 (Citrus sinensis) [1] | Oxidizes β-nootkatol to (+)-nootkatone | Critical for driving the reaction from this compound to the final ketone, improving yield [1]. | Co-expression with P450s is essential to overcome the accumulation of β-nootkatol [1]. |
| Whole-Cell Biosystem | Saccharomyces cerevisiae (Engineered) [1] | De novo production from simple sugars | Integrated pathway with valencene synthase (CnVS), P450 (HPO), and dehydrogenase (ZSD1) yielded 59.78 mg/L nootkatone [1]. | Requires balancing the mevalonate pathway to maximize precursor (FPP) supply for valencene [1]. |
This protocol is adapted from a study that successfully reconstructed the pathway in yeast [1]. The core workflow involves building the biosynthetic pathway step-by-step in a microbial host.
Key Experimental Details:
Q: Why does my biotransformation system accumulate β-nootkatol instead of producing nootkatone?
Q: How can I improve the overall titer and conversion yield of nootkatone?
Q: My chosen P450 enzyme shows very low activity. What could be wrong?
Q: What are the advantages of a de novo microbial production process over biotransformation of added valencene?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of nootkatone | Metabolic flux bottleneck at FPP synthesis | Engineer the mevalonate pathway: overexpress tHMG1 and ERG20, downregulate ERG9 [1]. |
| High accumulation of β-nootkatol | Lack of efficient this compound oxidase activity | Co-express a specific dehydrogenase (e.g., ZSD1 or ABA2) to drive the reaction forward [1]. |
| Poor conversion in bioreactor | Limited oxygen transfer to P450 enzymes | Use reactors with high mass transfer (e.g., Oscillatory Baffled Reactors - OBRs) [3]. |
| Low product purity | Complex mixture of intermediates and by-products | Optimize separation protocols using HPLC with appropriate columns (e.g., C18 reverse-phase) [3]. |
Scaling up a bioprocess involves more than just increasing volume; it requires maintaining an optimal biological environment despite changing physical parameters. The key is to control scale-dependent parameters to keep the cells' physiological state consistent across scales [1].
The table below summarizes the primary criteria used for scale-up and how they change. It illustrates a crucial challenge: it is impossible to keep all parameters constant. The choice of which criterion to prioritize will define the process [1].
| Scale-Up Criterion | Definition | Key Change When Scaled (Example) | Impact on Bioprocess |
|---|---|---|---|
| Constant Power per Unit Volume (P/V) | Agitation power input is kept proportional to volume. | Increased impeller tip speed; longer mixing/circulation time. | Can create substrate/ pH gradients; potential for higher shear stress. |
| Constant Impeller Tip Speed | The linear speed at the end of the impeller is maintained. | Significant decrease in P/V input. | Reduced mixing and mass transfer, potentially limiting oxygen/nutrient delivery. |
| Constant Volumetric Mass Transfer Coefficient (kLa) | The rate of oxygen transfer from gas to liquid is kept the same. | Requires adjusting agitation and aeration rates, affecting P/V and shear. | Directly impacts cell growth and metabolism by controlling oxygen levels. |
| Constant Mixing Time | The time to achieve homogeneity in the bioreactor is maintained. | Requires a massive (often infeasible) increase in P/V. | Ensures uniform environment; critical if cells are sensitive to short-term fluctuations. |
For the biotransformation of valencene to nootkatone, which is an oxygen-dependent process, the oxygen mass transfer rate (kLa) is a particularly critical parameter to consider [2].
Here are some specific challenges you may encounter when scaling up the valencene-to-nootkatone biotransformation, with guidance based on current research.
FAQ 1: Why does my product yield drop significantly at larger scales?
FAQ 2: How can I improve the efficiency of the biotransformation at scale?
The following methodology is adapted from a 2023 study that successfully conducted a kinetic analysis of the valencene to nootkatone biotransformation, which is essential for process optimization [2].
Objective: To elucidate the reaction mechanism and evaluate reaction kinetics for the conversion of valencene to nootkatone using a P450BM3 enzyme in an OBR.
1. Reactor Setup and Operation:
2. Reaction Mixture Preparation:
3. Sampling and Analytics:
4. Data and Kinetic Modeling:
The diagram below illustrates the experimental workflow and the simplified reaction pathway from valencene to nootkatone, which forms the basis for the kinetic model.
The field of bioprocessing is rapidly evolving. The adoption of continuous flow bioreactors is growing, with the market projected to expand significantly. These systems can offer superior control and productivity for biotransformations like yours [5]. Furthermore, integrating advanced process control, automation, and data-driven modeling can help navigate the complexities of scale-up by predicting process dynamics and enabling real-time adjustments [6] [7].
High-Speed Counter-Current Chromatography (HSCCC) is a highly effective, support-free liquid-liquid separation technique that is ideal for sensitive compounds like sesquiterpenoids. It eliminates irreversible adsorption onto a solid stationary phase, allowing for high purity and sample recovery [1] [2].
The table below summarizes the optimized HSCCC parameters used for purifying nootkatone, which can be directly applied to separate nootkatol from similar reaction mixtures [1] [2] [3].
| Parameter | Specification |
|---|---|
| Objective | Isolation and purification of this compound/nootkatone from a complex mixture. |
| Instrumentation | HSCCC chromatograph with three polytetrafluoroethylene coils (total volume 300 ml). |
| Solvent System | n-hexane-methanol-water (5:4:1, v/v) [1] [2] [3] |
| Elution Mode | Head-to-tail (Lower phase as mobile phase). |
| Sample Solution | 80 mg of crude mixture dissolved in 15 ml of the two-phase solvent system. |
| Mobile Phase Flow Rate | 1.5 ml/min. |
| Rotation Speed | 850 rpm. |
| Temperature | 22 °C. |
| Detection | UV detector at 254 nm. |
| Typical Elution Time | Target compounds typically elute within 4-5 hours [1] [3]. |
The following diagram illustrates the workflow for the HSCCC separation process:
Once fractions are collected, it's crucial to identify and confirm the purity and structure of this compound.
Understanding where this compound comes from in your reaction mixture is key to designing a separation protocol.
Q1: My HSCCC separation has poor resolution. What should I check? This is often due to a suboptimal solvent system. First, ensure your solvent system is thoroughly equilibrated in a separatory funnel and the phases are fully separated and degassed before use [1]. The partition coefficient (K) of your target compound is critical; for a successful separation, the K value should ideally be between 0.5 and 2 [1].
Q2: Can I use other chromatographic methods? Yes. While HSCCC is excellent for preparative separation, analytical-scale Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used. For example, a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) has been used to separate nootkatone [6]. Solid-Phase Extraction (SPE) is another option for sample cleanup and enrichment prior to analysis [7].
Q3: How can I distinguish between this compound and nootkatone analytically? GC-MS will show different retention times and mass spectra for the two compounds. The hydroxyl group in this compound will also give a distinct signature in FT-IR spectroscopy. Ultimately, ¹H NMR provides the most definitive distinction, as the proton environments around the hydroxyl-bearing carbon in this compound will differ significantly from the ketone group in nootkatone [1] [3].
The table below summarizes the experimentally determined inhibitory effects of nootkatone and nootkatol on various ion channels.
| Ion Channel | Compound | Cell Line / System | Inhibitory Effect (IC₅₀ or % Inhibition) | Primary Experimental Method |
|---|---|---|---|---|
| CRAC (ORAI1) | Nootkatone | HEK293T (hORAI1 transfection) | IC₅₀ = ~12.64 µM [1] | Whole-cell patch clamp [1] |
| KV1.3 | Nootkatone | Jurkat T cell | IC₅₀ = ~10.8 µM [1] | Whole-cell patch clamp [1] |
| KCa3.1 | Nootkatone | HEK293T | ~20% inhibition at 100 µM; >40% at 300 µM [1] | Whole-cell patch clamp [1] |
| ORAI1 | This compound | Human primary melanocytes | 97.0% ± 1.0% current inhibition at 90 µM [2] | Patch clamp (at -120 mV) [2] |
| TRPV1 | This compound | Human primary melanocytes | 94.0% ± 2.0% current inhibition at 90 µM [2] | Patch clamp (at -60 mV) [2] |
| Store-Operated Ca²⁺ Entry (SOCE) | Nootkatone | Jurkat T cell / Primary CD4+ T cells | Significant reduction in Ca²⁺ influx at 30 µM and 100 µM [1] | Calcium imaging (using Ca²⁺-sensitive dyes) [1] |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.
This is the primary method used to directly measure ion channel currents [1].
This method assesses the functional consequence of channel inhibition on calcium signaling [1].
The following diagram illustrates the interconnected signaling pathways in T-cell activation and how nootkatone exerts its effects by targeting multiple ion channels.
This diagram shows that nootkatone targets two critical points in the T-cell activation cascade: the CRAC (ORAI1) channel for calcium entry and the potassium channels (KV1.3/KCa3.1) that maintain the electrical driving force for it [1]. This dual inhibition effectively dampens the calcium signaling essential for immune cell proliferation and function.
This compound, a chemical derivative of valencene, primarily works by targeting specific calcium ion channels, offering a distinct mechanism compared to many other natural compounds.
| Experimental Model | Treatment Concentration | Key Outcome Measures | Experimental Results |
|---|---|---|---|
| B16F10 Melanoma Cells [2] [3] | Not specified | UV-induced melanin synthesis | Reduction by 76.38% ± 5.90% |
| HaCaT Keratinocytes [2] [3] | Not specified | UV-induced MMP-1 production | Reduction by 59.33% ± 1.49% |
| HEK293T Cells (Patch-clamp) [2] [3] | 90 μM | TRPV1 current (at -60 mV) | Inhibition by 94% ± 2% |
| HEK293T Cells (Patch-clamp) [2] [3] | 90 μM | ORAI1 current (at -120 mV) | Inhibition by 97% ± 1% |
| Human Primary Melanocytes [2] [3] | 100 μM | Intracellular calcium signaling | Inhibition by 51.6% ± 0.98% |
This diagram illustrates the primary mechanism by which this compound is proposed to exert its anti-photoaging effects:
This compound's Proposed Anti-Photoaging Mechanism
Many other natural compounds protect the skin through different pathways, primarily by modulating key signaling cascades related to oxidative stress and inflammation [4].
| Natural Compound | Reported Primary Mechanisms of Action | Key Cellular Targets |
|---|---|---|
| Alpha-Mangostin [1] | Inhibition of TRPV3 channel; reduction of pro-inflammatory cytokines. | Keratinocytes, Fibroblasts |
| Fargesin (from Flos magnoliae) [1] | Inhibition of ORAI1 channel. | Immune cells, Melanocytes |
| Plant Polyphenols & Flavonoids [4] | Regulation of NF-κB, MAPK, PI3K/AKT, and Nrf2/ARE pathways. | Keratinocytes, Fibroblasts |
| Nootkatone (Related sesquiterpenoid) [5] | Modulation of NRF2-HO-1 and AhR-CYP1A1 signaling pathways. | Keratinocytes (HaCaT) |
| Lavender Exosome-Like Nanoparticles (LELNs) [6] | Delivery of miR166; reduction of inflammatory cytokines (IL-1β, IL-6, TNF-α). | Keratinocytes (HaCaT) |
This diagram summarizes the common pathways targeted by a broad range of natural compounds, as opposed to this compound's more specific channel-blocking activity:
Common Anti-Photoaging Pathways of Natural Compounds
For research reproducibility, here are the core methodologies from the key studies on this compound.
The table below summarizes the known mechanisms of action for these three compounds, which operate through distinct pathways to reduce melanin.
| Compound | Known Mechanism(s) of Action | Key Molecular Targets |
|---|---|---|
| Nootkatol | Inhibits ion channels activated by ultraviolet (UV) radiation [1]. | ORAI1, TRPV1 [1] |
| Arbutin | Inhibits the tyrosinase enzyme and impedes melanosome maturation [2]. | Tyrosinase [2] |
| Kojic Acid | Chelates copper (a cofactor of tyrosinase) to inhibit the tyrosinase enzyme; also acts as a free radical scavenger [2]. | Tyrosinase [2] |
Although a direct comparison with this compound is not available, several clinical studies have evaluated the efficacy of arbutin and kojic acid, both alone and in combination.
The following table summarizes key findings from clinical studies:
| Study Compound / Comparison | Key Efficacy Findings | Safety Findings |
|---|
| Alpha-Arbutin 5% + Kojic Acid 2% (AAK) vs. Triple Combination Cream (TCC) [2] | - No statistically significant difference in melanin index (MI) or mMASI scores after 12 weeks of treatment [2].
The diagram below illustrates the distinct molecular pathways through which this compound, arbutin, and kojic acid are understood to inhibit melanin production.
The distinct mechanisms of action suggest potential strategic implications for research and development:
The absence of direct comparative data for this compound presents a significant knowledge gap. To advance your research, you could:
Calcium antagonists, or Calcium Channel Blockers, primarily inhibit the influx of calcium ions through voltage-gated L-type calcium channels in cardiovascular tissues [1]. This action leads to vascular smooth muscle relaxation and reduced cardiac contractility.
The table below summarizes the three main chemical classes of CCBs and their key pharmacological characteristics [2].
| Chemical Class | Prototypical Drug | Primary Cardiovascular Effects | Key Pharmacological Characteristics |
|---|---|---|---|
| Dihydropyridines | Nifedipine, Amlodipine, Felodipine | Predominant vasodilation; may cause reflex tachycardia [2]. | Newer agents (e.g., Amlodipine) offer longer duration of action and potential vascular bed selectivity [2]. |
| Phenylalkylamines | Verapamil | Vasodilation; depressed heart rate, AV conduction, and contractility [2]. | Not recommended with beta-blockers due to combined negative inotropic/chronotropic effects [2]. |
| Benzothiazepines | Diltiazem | Vasodilation with moderate cardiac depression [2]. | Effects considered intermediate between Dihydropyridines and Verapamil [2]. |
For researchers, understanding the experimental evidence behind these drugs is crucial. The following table outlines outcomes from key clinical studies comparing CCBs with other common antihypertensive drug classes.
| Comparison | Key Clinical Outcomes | Supporting Evidence (Examples) |
|---|
| CCBs vs. ACE Inhibitors | Some high-risk patient studies suggest ACE inhibitors may offer superior protection against cardiovascular events and renal disease [3]. | • ABCD Trial: Stopped early due to apparent advantage of ACE inhibitors over CCBs for coronary heart disease (CHD) outcomes [3]. • STOP-2: Suggested a reduced risk of heart failure with ACE inhibitors compared to CCBs [3]. | | CCBs vs. ARBs | CCBs may be more effective in reducing stroke and myocardial infarction incidence, while ARBs show a trend toward better prevention of heart failure [4]. | • VALUE Trial: Compared Amlodipine (CCB) vs. Valsartan (ARB) [4]. • Meta-analysis: 8 head-to-head trials involving 25,084 patients [4]. | | CCBs for Renal Protection | Dihydropyridine CCBs (dCCBs) may cause an initial increase in eGFR without adverse effects on proteinuria, while ARBs are more robust in preventing proteinuria [5]. | • Real-world study: ARBs reduced proteinuria risk by 46% vs. untreated group, while dCCBs showed no significant effect [5]. |
The diagram below illustrates the fundamental calcium signaling pathway that agonists like UTP activate, and the site where Calcium Channel Blockers exert their effect.
The absence of data on nootkatol highlights a significant gap in the current pharmacological literature. Your research could make a valuable contribution in this area.
The table below summarizes experimental data for nootkatol and nootkatone from recent preclinical studies.
| Compound | Disease Model / Target | Experimental System | Key Efficacy Findings | Toxicological Data |
|---|
| This compound [1] | Skin Photoaging (via ORAI1/TRPV1 inhibition) | In vitro (HEK293T, B16F10, HaCaT cells) | - 94% ± 2% TRPV1 current inhibition [1]
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.
This study investigated this compound's effect on skin photoaging by targeting calcium ion channels.
This study explored the anti-cancer effects of nootkatone on glioblastoma (GBM).
The diagram below illustrates the signaling pathway through which this compound prevents skin photoaging, as identified in the research [1].
While existing data is promising, fully evaluating these compounds requires further investigation:
The table below summarizes the minimum inhibitory concentration (MIC) data for the most active synthesized compounds against a panel of Gram-positive bacteria [1].
| Compound | S. aureus strains (MIC, μg/mL) | S. epidermidis (MIC, μg/mL) | E. faecium (MIC, μg/mL) |
|---|---|---|---|
| 15 (p-hydroxy) | As low as 6.25 | 6.25 | 3.12 |
| 16 (catechol, di-hydroxy) | As low as 3.12 | 3.12 | 1.56 |
| 17 (methylenedioxy) | Active only against some Gram-positive bacteria | - | - |
| Starting Materials (Nootkatone, Epoxynootkatone) | No activity at 50 μg/mL | No activity at 50 μg/mL | No activity at 50 μg/mL |
The chimeric thiazolo-nootkatone derivatives were synthesized and evaluated according to the following workflow [1]:
Key Steps and Conditions [1]:
The study identified the following critical structural features for antibacterial activity [1]:
p-hydroxy group on the phenyl ring is essential for potent activity (as seen in compound 15).m-hydroxy group is added to the p-hydroxy compound, forming a catechol moiety (compound 16).m-hydroxy group alone (without the p-hydroxy) does not confer significant activity (compound 14).